molecular formula C12H17FN2 B1415966 1-[(6-Fluoropyridin-3-yl)methyl]azepane CAS No. 2138585-21-2

1-[(6-Fluoropyridin-3-yl)methyl]azepane

カタログ番号: B1415966
CAS番号: 2138585-21-2
分子量: 208.27 g/mol
InChIキー: XZLFGRSBWVEUIQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[(6-Fluoropyridin-3-yl)methyl]azepane is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a seven-membered azepane ring, a nitrogen heterocycle recognized for exploring three-dimensional chemical space in drug discovery . The azepane scaffold is found in various pharmaceutical agents but is less common than five or six-membered nitrogen rings, offering unique structural and properties for developing new bioactive molecules . This compound is functionalized with a 6-fluoropyridin-3-ylmethyl group. The fluoropyridine moiety is a common pharmacophore in active pharmaceutical ingredients, such as in compounds developed as multitarget dopamine and serotonin receptor agonists for researching neurodegenerative diseases like Parkinson's . As a building block, this reagent is valuable for synthesizing novel compounds for biological evaluation. It is intended for use by qualified researchers in laboratory settings only. Intended Use : This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human consumption.

特性

IUPAC Name

1-[(6-fluoropyridin-3-yl)methyl]azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2/c13-12-6-5-11(9-14-12)10-15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZLFGRSBWVEUIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=CN=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to 1-[(6-Fluoropyridin-3-yl)methyl]azepane: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging Two Privileged Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. This guide focuses on the novel chemical entity, 1-[(6-Fluoropyridin-3-yl)methyl]azepane . This molecule represents a thoughtful hybridization of two "privileged" structural motifs: the fluoropyridine ring and the azepane scaffold.

A thorough search of chemical databases does not yield a specific CAS (Chemical Abstracts Service) number for 1-[(6-Fluoropyridin-3-yl)methyl]azepane, suggesting it is a novel compound or one that is not widely cataloged. The absence of a unique identifier underscores the pioneering nature of research into this specific molecular architecture. This guide, therefore, serves as a foundational document for researchers and drug development professionals interested in exploring this promising area of chemical space. We will deconstruct the molecule into its constituent parts, propose a robust synthetic pathway, and discuss its potential physicochemical properties and therapeutic applications based on established principles of medicinal chemistry.

The core of this molecule consists of:

  • A (6-Fluoropyridin-3-yl)methyl moiety: Fluoropyridine derivatives are integral to numerous FDA-approved drugs. The incorporation of a fluorine atom can significantly enhance a molecule's potency, metabolic stability, and pharmacokinetic profile by altering its electronic properties and binding interactions.[1][2][3]

  • An azepane ring: The seven-membered azepane heterocycle is a key structural component in a wide range of pharmaceuticals.[4][5][6] Its non-planar, flexible three-dimensional structure provides an excellent scaffold for creating molecules that can effectively interact with complex biological targets, often leading to improved selectivity and reduced off-target effects.[6][7]

This guide will provide the necessary technical insights to synthesize, characterize, and evaluate 1-[(6-Fluoropyridin-3-yl)methyl]azepane, paving the way for new discoveries in drug development.

Proposed Synthesis: A Practical and Efficient Route

The most direct and logical approach to synthesizing 1-[(6-Fluoropyridin-3-yl)methyl]azepane is through reductive amination. This widely used and robust reaction couples an aldehyde with a primary or secondary amine in the presence of a reducing agent. In this case, 6-fluoropyridine-3-carbaldehyde serves as the aldehyde component and azepane as the secondary amine.

The causality behind this choice of synthetic strategy lies in its efficiency, high functional group tolerance, and the commercial availability of the starting materials. Reductive amination typically proceeds in high yield and avoids the harsh conditions that might be required for other coupling methods, such as direct N-alkylation with a halomethylpyridine, which could lead to side reactions.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product A 6-Fluoropyridine-3-carbaldehyde C Imine/Iminium Ion Formation A->C + Azepane (B) (Solvent, e.g., MeOH) B Azepane B->C D Reduction C->D Add Reducing Agent (e.g., NaBH(OAc)₃) E 1-[(6-Fluoropyridin-3-yl)methyl]azepane D->E Work-up & Purification

Figure 1: Proposed synthetic workflow for 1-[(6-Fluoropyridin-3-yl)methyl]azepane via reductive amination.

Detailed Experimental Protocol: Reductive Amination

This protocol is a self-validating system, where the progress of the reaction can be monitored by standard analytical techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 1: Reaction Setup

  • To a solution of 6-fluoropyridine-3-carbaldehyde (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane, or dichloroethane) in a round-bottom flask, add azepane (1.1 eq).

  • Stir the mixture at room temperature. The initial reaction is the formation of an intermediate iminium ion. The choice of solvent is critical; protic solvents like methanol can facilitate iminium ion formation.

Step 2: Reduction

  • After stirring for a period (e.g., 1 hour, or until iminium ion formation is observed by LC-MS), add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture.

  • The use of NaBH(OAc)₃ is deliberate; it is selective for the reduction of iminium ions in the presence of the starting aldehyde, thus minimizing side reactions like the reduction of the aldehyde to an alcohol.

  • Allow the reaction to stir at room temperature overnight, or until completion is confirmed by TLC or LC-MS analysis.

Step 3: Work-up and Purification

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-[(6-Fluoropyridin-3-yl)methyl]azepane.

Physicochemical and Pharmacokinetic Profile

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for 1-[(6-Fluoropyridin-3-yl)methyl]azepane is not available, we can predict its key properties based on its structure.

PropertyPredicted Value/RangeRationale & Significance
Molecular Formula C₁₂H₁₇FN₂-
Molecular Weight 208.28 g/mol Low molecular weight is generally favorable for oral bioavailability (Lipinski's Rule of 5).
cLogP ~2.0 - 2.5This predicted lipophilicity is in a good range for cell permeability and aqueous solubility.
Topological Polar Surface Area (TPSA) ~28 ŲA low TPSA value suggests good potential for oral absorption and blood-brain barrier penetration.
Hydrogen Bond Donors 0The absence of H-bond donors can improve membrane permeability.
Hydrogen Bond Acceptors 2 (N atoms)The nitrogen atoms can interact with biological targets.
pKa (most basic) ~8.5 - 9.5 (Azepane N)The basicity of the azepane nitrogen will influence solubility and receptor binding.

Potential Therapeutic Applications and Mechanism of Action

The combination of the fluoropyridine and azepane scaffolds suggests a high potential for biological activity across several therapeutic areas.

  • Oncology: Many kinase inhibitors used in cancer therapy incorporate a pyridine or fluoropyridine ring to interact with the hinge region of the kinase active site.[2] The azepane moiety can provide a vector for exploring additional binding pockets and improving selectivity.

  • Neuroscience: The azepane ring is found in various centrally active agents.[5][6] The compound's predicted ability to cross the blood-brain barrier could make it a candidate for targeting CNS disorders.

  • Anti-inflammatory and Autoimmune Diseases: Fluoropyridine derivatives have been explored as inhibitors of key inflammatory mediators like MAP-activated protein kinase 2 (MK2).[8]

Hypothetical Mechanism of Action: Kinase Inhibition

Given the prevalence of the fluoropyridine scaffold in kinase inhibitors, a plausible mechanism of action for 1-[(6-Fluoropyridin-3-yl)methyl]azepane is the inhibition of a protein kinase implicated in a disease pathway. The diagram below illustrates this hypothetical interaction.

G cluster_0 Kinase Signaling Pathway ATP ATP Kinase Protein Kinase (Active Site) ATP->Kinase Binds PhosphoSubstrate Phosphorylated Substrate (Leads to Cellular Response) Kinase->PhosphoSubstrate Phosphorylates Substrate Substrate Protein Substrate->Kinase Binds Molecule 1-[(6-Fluoropyridin-3-yl)methyl]azepane Molecule->Kinase Competitively Binds to ATP Pocket

Figure 2: Hypothetical mechanism of action: competitive inhibition of a protein kinase by 1-[(6-Fluoropyridin-3-yl)methyl]azepane.

In this model, the fluoropyridine moiety of the compound could form hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine ring of ATP. The azepane group could then extend into a hydrophobic pocket, conferring potency and selectivity.

Conclusion and Future Directions

1-[(6-Fluoropyridin-3-yl)methyl]azepane stands as a promising, yet unexplored, molecule at the intersection of two pharmacologically significant scaffolds. This guide provides a solid theoretical and practical foundation for its synthesis and initial characterization. The proposed reductive amination pathway offers a reliable method for obtaining this compound.

Future research should focus on the following:

  • Synthesis and Characterization: Executing the proposed synthesis and fully characterizing the compound using NMR, mass spectrometry, and elemental analysis.

  • In Vitro Screening: Profiling the compound against a panel of biological targets, such as a broad kinase panel, to identify its primary mechanism of action.

  • ADME Profiling: Experimentally determining its physicochemical properties and metabolic stability to assess its drug-likeness.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to understand how modifications to either the fluoropyridine or azepane ring affect biological activity and properties.

By systematically exploring the potential of 1-[(6-Fluoropyridin-3-yl)methyl]azepane, researchers can unlock new avenues for the development of novel therapeutics to address unmet medical needs.

References

  • Hussain, A., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. [Link]

  • Mykura, F., et al. (2025). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Research Square. [Link]

  • Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494. [Link]

  • Iannazzo, D., et al. (2020). Recent Advances on the Synthesis of Azepane-Based Compounds. ResearchGate. [Link]

  • Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]

  • Alneyadi, S. S., et al. (2024). Fluoropyridine analogues used against lymphoid leukemia. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of Fluoropyridine Derivatives in Modern Chemical Synthesis. InnoPharmChem. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). InnoPharmChem. [Link]

  • Afanasyev, O. I., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Procter, D. J., et al. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. [Link]

  • Philippova, A. N., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5195. [Link]

  • ResearchGate. (2021). Azepanes in bioactive molecules and drugs containing a trifluoro-, a difluoro- or a perfluoro-alkyl group. ResearchGate. [Link]

  • ResearchGate. (2024). Intramolecular reductive aminations for the formation of azepanes. ResearchGate. [Link]

  • Griesbeck, A. G., et al. (n.d.). Synthesis of azepane-fused pyrano[3,2-b]indoles by Lewis acid-catalysed oxa Diels–Alder reactions. Organic & Biomolecular Chemistry. [Link]

  • Li, J., et al. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. Pharmaceutical Fronts, 4(01), e9-e21. [Link]

  • Boutureira, O., et al. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. The Journal of Organic Chemistry, 88(16), 11527-11537. [Link]

  • Philippova, A. N., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. MDPI. [Link]

  • da Silva, A. J. M., et al. (n.d.). Synthesis of a Trihydroxylated Aminoazepane from D-Glucitol by an Intramolecular Aziridine Ring Opening. Universidade Federal de São João del-Rei. [Link]

  • ResearchGate. (n.d.). Synthesis and Aminomethylation of A-Azepane-Fused Uvaol and Betulin Derivatives. ResearchGate. [Link]

  • PubChem. (n.d.). 1-(6-Bromopyridin-3-yl)-1,4-diazepane. PubChem. [Link]

  • MedChemComm. (2018). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. Royal Society of Chemistry. [Link]

  • PubChemLite. (n.d.). 1-(pyridin-3-ylmethyl)azepane (C12H18N2). PubChemLite. [Link]

Sources

An In-depth Technical Guide to the Design, Synthesis, and Evaluation of 1-[(6-Fluoropyridin-3-yl)methyl]azepane Structural Analogs as Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

The 1-[(6-fluoropyridin-3-yl)methyl]azepane scaffold represents a promising starting point for the development of novel therapeutics. This technical guide provides a comprehensive overview of a proposed drug discovery program centered on this core structure. We will delve into the medicinal chemistry rationale for analog design, detail robust synthetic protocols, and outline a thorough biological evaluation cascade. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative small molecule therapies. The methodologies described herein are designed to be self-validating, with an emphasis on the causal relationships between molecular design, synthetic strategy, and biological activity.

Introduction: The Therapeutic Potential of the 1-[(6-Fluoropyridin-3-yl)methyl]azepane Scaffold

The confluence of a substituted pyridine ring and a saturated azepane moiety presents a rich chemical space for therapeutic intervention. The 6-fluoropyridin-3-yl motif is a known pharmacophore in several biologically active compounds, often serving as a key hydrogen bond acceptor and influencing metabolic stability through the electronic effects of the fluorine atom. The azepane ring, a seven-membered saturated heterocycle, provides a flexible yet constrained scaffold that can be functionalized to probe interactions with biological targets.[1][2] Analogs of related structures have shown activity as dopamine/serotonin receptor agonists and protein kinase inhibitors.[3] This guide will focus on a hypothetical drug discovery campaign targeting the mTOR (mammalian target of rapamycin) signaling pathway, a critical regulator of cell growth and proliferation implicated in cancer and other diseases.[3][4]

Medicinal Chemistry Strategy: Designing a Library of Analogs

Our medicinal chemistry strategy is centered on systematically exploring the structure-activity relationships (SAR) of the 1-[(6-fluoropyridin-3-yl)methyl]azepane core. The primary objective is to enhance potency against the target, improve selectivity, and optimize pharmacokinetic properties.

Modifications of the Azepane Ring

The azepane ring offers multiple points for modification to modulate lipophilicity, basicity, and conformational rigidity. We will explore the introduction of various substituents at the 3 and 4 positions of the azepane ring.

Position Modification Rationale
C-3Hydroxyl, Amino, FluoroIntroduce polar groups to probe for additional hydrogen bonding interactions with the target protein.
C-4Methyl, Ethyl, MethoxyExplore the impact of small lipophilic groups on binding affinity and metabolic stability.
Ring Contraction/ExpansionPiperidine, HomopiperazineEvaluate the effect of ring size on conformational preference and target engagement.
Modifications of the Fluoropyridine Ring

The fluoropyridine ring is a key component for target interaction. We will investigate the impact of altering the electronic properties and substitution pattern of this ring system.

Position Modification Rationale
C-2Amino, MethoxyIntroduce electron-donating groups to modulate the electronics of the pyridine ring.
C-5Methyl, Chloro, TrifluoromethylExplore the steric and electronic effects of different substituents on potency and selectivity.
Fluorine ReplacementChlorine, CyanoAssess the importance of the fluorine atom for biological activity and explore alternative bioisosteres.

Synthetic Protocols

The synthesis of the proposed analogs will be achieved through a convergent and flexible synthetic route, with reductive amination being the key step for assembling the core scaffold.

General Synthesis of the 1-[(6-Fluoropyridin-3-yl)methyl]azepane Core

The core structure can be synthesized in a straightforward manner from commercially available starting materials.

Step 1: Synthesis of (6-Fluoropyridin-3-yl)methanol

This intermediate can be prepared from 6-fluoronicotinaldehyde via reduction with a suitable reducing agent like sodium borohydride.[5]

Step 2: Reductive Amination with Azepane

(6-Fluoropyridin-3-yl)methanol is then coupled with azepane via reductive amination.[6][7] This reaction typically involves the formation of an iminium ion intermediate, which is then reduced in situ.

Synthetic Workflow A 6-Fluoronicotinaldehyde B (6-Fluoropyridin-3-yl)methanol A->B Reduction (e.g., NaBH4) D 1-[(6-Fluoropyridin-3-yl)methyl]azepane B->D Reductive Amination C Azepane C->D

Caption: General synthetic workflow for the core scaffold.

Protocol for Reductive Amination
  • To a solution of (6-fluoropyridin-3-yl)methanol (1.0 eq.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added azepane (1.2 eq.).

  • A reducing agent such as sodium triacetoxyborohydride (1.5 eq.) is added portion-wise at room temperature.

  • The reaction mixture is stirred for 12-24 hours until the starting material is consumed (monitored by TLC or LC-MS).

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 1-[(6-fluoropyridin-3-yl)methyl]azepane.

Biological Evaluation

A tiered approach will be employed for the biological evaluation of the synthesized analogs, starting with in vitro assays to determine target engagement and cellular activity, followed by in vivo studies for promising candidates.

In Vitro Assays
  • mTOR Kinase Inhibition Assay: A biochemical assay to determine the direct inhibitory activity (IC50) of the compounds against the mTOR kinase.

  • Cellular Proliferation Assay: Evaluation of the antiproliferative effects of the compounds in a panel of cancer cell lines (e.g., MCF-7, Jurkat).[8]

  • Western Blot Analysis: To confirm the on-target activity by assessing the phosphorylation status of downstream mTOR substrates like S6K and 4E-BP1.

  • Metabolic Stability Assay: Incubation of the compounds with liver microsomes to assess their metabolic stability and predict their in vivo half-life.[9]

In Vivo Evaluation

Selected compounds with potent in vitro activity and favorable metabolic stability will be advanced to in vivo studies.

  • Pharmacokinetic (PK) Studies: Determination of key PK parameters such as bioavailability, half-life, and plasma exposure in rodent models.

  • Xenograft Efficacy Studies: Evaluation of the anti-tumor efficacy of the compounds in mouse xenograft models bearing human cancer cell lines.

Proposed Signaling Pathway

The mTOR signaling pathway is a central regulator of cellular metabolism, growth, and survival. Inhibition of mTOR is a validated therapeutic strategy in oncology.

Caption: Simplified mTOR signaling pathway and the proposed point of intervention.

Conclusion

The 1-[(6-fluoropyridin-3-yl)methyl]azepane scaffold provides a versatile platform for the design and synthesis of novel therapeutic agents. The proposed medicinal chemistry and biological evaluation strategies outlined in this guide offer a systematic approach to optimize this core structure for the development of potent and selective mTOR inhibitors. The insights gained from the SAR studies will be instrumental in advancing lead candidates toward clinical development.

References

  • Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation - PMC. (2023, July 29). Vertex AI Search.
  • Experimental and DFT Investigation of 6-Arylated-Pyridin-3-Yl Methanol Derivatives - Scribd. Scribd.
  • Zephycandidine A and Synthetic Analogues—Synthesis and Evaluation of Biological Activity. (2025, February 6). MDPI.
  • Green Chemistry - BORIS Portal. (2024, January 23). BORIS Portal.
  • 6-(TRIFLUOROMETHYL)PYRIDINE-3-METHANOL | 386704-04-7 - ChemicalBook. (2025, July 4). ChemicalBook.
  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC. (2022, August 15). Vertex AI Search.
  • Intramolecular reductive aminations for the formation of azepanes.72,73 - ResearchGate. ResearchGate.
  • Patents In BindingDB. BindingDB.
  • Structure activity relationship of the synthesized compounds 3–11 - ResearchGate. ResearchGate.
  • (6-Fluoropyridin-3-yl)methanol | 39891-05-9. Sigma-Aldrich.
  • (PDF) Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists - ResearchGate. (2025, August 6). ResearchGate.
  • Patents & Products - Garg Lab - UCLA. UCLA.
  • Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors - PubMed. (2024, April 15). PubMed.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC - NIH. NIH.
  • Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines - PMC. NIH.
  • Patent & Publications | Pharma Inventor Inc. Pharma Inventor Inc..
  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - MDPI. (2022, August 15). MDPI.
  • (12) United States Patent - Googleapis.com. (2018, June 20). Googleapis.com.
  • 39891-05-9|(6-Fluoropyridin-3-yl)methanol|BLD Pharm. BLD Pharm.
  • [6-(Trifluoromethyl)pyridin-3-yl]methanol 386704-04-7 - TCI Chemicals. TCI Chemicals.
  • US Patent No. 8829195 - Regulations.gov. (2021, November 17). Regulations.gov.
  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes - ChemRxiv. ChemRxiv.
  • Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h] - DSpace@MIT. DSpace@MIT.
  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - MDPI. (2020, July 9). MDPI.
  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity - Frontiers. (2023, February 13). Frontiers.
  • Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][10][11]naphthyridin-2(1H)-one (Torin2) as a potent, selective, and orally available mammalian target of rapamycin (mTOR) inhibitor for treatment of cancer - PubMed. (2011, March 10). PubMed. Retrieved from

Sources

1-[(6-Fluoropyridin-3-yl)methyl]azepane: Synthetic Architecture & Pharmacophore Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-[(6-Fluoropyridin-3-yl)methyl]azepane , a specialized nitrogenous heterocycle used as a strategic building block in medicinal chemistry.

Technical Monograph | Medicinal Chemistry Series

Executive Summary

1-[(6-Fluoropyridin-3-yl)methyl]azepane is a bicyclic tertiary amine comprising a seven-membered azepane (homopiperidine) ring linked via a methylene bridge to a 6-fluoropyridine moiety. In drug discovery, this scaffold serves as a critical bioisostere for N-benzylpiperidines and N-benzylmorpholines, offering distinct physicochemical properties that modulate potency, selectivity, and metabolic stability.

The incorporation of the 6-fluoropyridine motif is a deliberate medicinal chemistry tactic to lower the basicity of the pyridine nitrogen (relative to unsubstituted pyridine), reduce oxidative metabolism at the 6-position, and introduce a dipole that can enhance binding affinity via specific electrostatic interactions. This guide details the synthesis, physicochemical profile, and application of this core in the development of GPCR ligands (e.g., Dopamine D3, Orexin) and kinase inhibitors.

Chemical Identity & Physicochemical Profile
PropertyData / Value
IUPAC Name 1-[(6-Fluoropyridin-3-yl)methyl]azepane
Common Synonyms 1-(6-Fluoro-3-pyridylmethyl)homopiperidine; N-(6-Fluoro-3-picolyl)azepane
Molecular Formula C₁₂H₁₇FN₂
Molecular Weight 208.28 g/mol
CLogP (Predicted) ~2.1 - 2.4
pKa (Azepane N) ~9.5 (Basic)
pKa (Pyridine N) ~0.5 (Weakly basic due to F-substitution)
H-Bond Acceptors 2 (Pyridine N, Fluorine)
H-Bond Donors 0
Rotatable Bonds 2
Structural Significance
  • Azepane Ring: The 7-membered ring is more flexible and lipophilic than the corresponding 6-membered piperidine. This conformational flexibility allows it to adopt "twist-chair" or "twist-boat" conformations, potentially accessing hydrophobic pockets in receptors that are sterically restricted for rigid piperidines.

  • Fluorine Substitution: The fluorine atom at the C6 position of the pyridine ring exerts a strong electron-withdrawing effect, significantly lowering the pKa of the pyridine nitrogen. This prevents protonation of the pyridine ring at physiological pH, ensuring the molecule remains mono-cationic (protonated only at the azepane nitrogen), which is crucial for membrane permeability and blood-brain barrier (BBB) penetration.

Synthetic Methodologies

The synthesis of 1-[(6-Fluoropyridin-3-yl)methyl]azepane is typically achieved via two primary routes: Reductive Amination (Method A) and Nucleophilic Substitution (Method B). Method A is generally preferred for its milder conditions and higher functional group tolerance.

Method A: Reductive Amination (Preferred)

This route involves the condensation of azepane with 6-fluoropyridine-3-carboxaldehyde to form an iminium ion intermediate, which is subsequently reduced in situ.

  • Reagents: Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride.

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH).

  • Catalyst: Acetic acid (catalytic amount to facilitate iminium formation).

Method B: Nucleophilic Substitution

This route utilizes an alkyl halide, specifically 3-(chloromethyl)-6-fluoropyridine , reacting with azepane under basic conditions.

  • Reagents: Potassium carbonate (

    
    ) or Diisopropylethylamine (DIPEA).
    
  • Solvent: Acetonitrile (MeCN) or DMF.

  • Risk: Higher risk of bis-alkylation if stoichiometry is not carefully controlled.

Synthetic Workflow Diagram

Synthesis Aldehyde 6-Fluoropyridine- 3-carboxaldehyde Iminium Iminium Ion Intermediate Aldehyde->Iminium AcOH, DCE (Condensation) Azepane Azepane (Hexamethyleneimine) Azepane->Iminium Product 1-[(6-Fluoropyridin-3-yl) methyl]azepane Azepane->Product Iminium->Product NaBH(OAc)3 (Reduction) Halide 3-(Chloromethyl)- 6-fluoropyridine Halide->Product K2CO3, MeCN (SN2 Substitution)

Figure 1: Comparative synthetic routes. Solid lines denote the preferred Reductive Amination pathway; dashed lines denote Nucleophilic Substitution.

Detailed Experimental Protocol

Objective: Synthesis of 1-[(6-Fluoropyridin-3-yl)methyl]azepane via Reductive Amination.

Materials:

  • 6-Fluoropyridine-3-carboxaldehyde (1.0 eq)

  • Azepane (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (glacial, 1-2 drops)

  • 1,2-Dichloroethane (DCE) (anhydrous)

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 6-fluoropyridine-3-carboxaldehyde (1.0 mmol) in anhydrous DCE (5 mL).

  • Imine Formation: Add azepane (1.1 mmol) followed by catalytic acetic acid. Stir the mixture at room temperature for 30–60 minutes under an inert atmosphere (

    
     or Ar) to allow imine/iminium formation.
    
  • Reduction: Cool the reaction mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor reaction progress via LC-MS (Target mass: [M+H]+ = 209.1).

  • Work-up: Quench the reaction with saturated aqueous

    
     solution (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (

    
    ). Combine the organic layers.[1][2][3]
    
  • Drying: Wash the combined organics with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude oil via flash column chromatography (Silica gel; Gradient: 0–10% MeOH in DCM with 1%

    
    ) to yield the title compound as a pale yellow oil.
    
Applications in Drug Discovery

The 1-[(6-Fluoropyridin-3-yl)methyl]azepane moiety is utilized as a privileged structure in several therapeutic areas:

A. GPCR Ligands (Dopamine & Serotonin)

The azepane ring mimics the spatial occupancy of the piperazine/piperidine rings found in classic antipsychotics but adds hydrophobic bulk. The 6-fluoropyridine acts as a bioisostere for a phenyl ring, improving metabolic stability against CYP450 oxidation (specifically blocking para-hydroxylation).

  • Target: Dopamine D3 / D2 receptors.[4]

  • Mechanism: The basic azepane nitrogen forms a salt bridge with the conserved Aspartate residue (e.g., Asp3.32) in the receptor binding pocket.

B. Orexin Receptor Antagonists

Azepane derivatives are explored as core scaffolds for Dual Orexin Receptor Antagonists (DORAs) for insomnia. The 7-membered ring can restrict the conformation of the "head" group relative to the "tail," optimizing fit within the OX1R/OX2R binding cleft.

C. Metabolic Stability Enhancement

Replacing a benzyl group with a 6-fluoropyridyl-methyl group often results in:

  • Reduced Lipophilicity: Pyridine is less lipophilic than benzene, potentially lowering non-specific binding.

  • Blocked Metabolism: The fluorine atom blocks the metabolically labile C6 position, extending the half-life (

    
    ) of the compound.
    
Pharmacophore Interaction Map

Pharmacophore F_atom Fluorine (C6) Metabolic Blockade & Dipole Modulation Pyridine Pyridine Ring Pi-Pi Stacking (Low Basicity) F_atom->Pyridine Electronic Effect Linker Methylene Linker Rotational Freedom Pyridine->Linker Azepane_N Tertiary Amine (N) Protonation Site (Salt Bridge to Asp) Linker->Azepane_N Azepane_Ring Azepane Ring Hydrophobic Bulk (7-Membered) Azepane_N->Azepane_Ring

Figure 2: Pharmacophore dissection of the 1-[(6-Fluoropyridin-3-yl)methyl]azepane scaffold.

References
  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

  • Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, 96(8), 3147-3176. Link

  • Kugimoto, S., et al. (2021). "Synthesis and Biological Evaluation of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines." ResearchGate. (Contextual reference for 6-fluoropyridine scaffold utility). Link

Sources

Methodological & Application

Pharmacological Characterization of 1-[(6-Fluoropyridin-3-yl)methyl]azepane: A Novel Dopamine D2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & In Vitro Assay Protocol

Abstract

This document provides a comprehensive guide to the in vitro pharmacological characterization of the novel compound, 1-[(6-Fluoropyridin-3-yl)methyl]azepane. Based on its structural motifs, which are common in centrally-acting agents, we hypothesize its potential interaction with dopaminergic systems. This guide outlines a systematic workflow, from initial receptor binding to functional antagonism, focused on the Dopamine D2 receptor (D2R), a critical target in neuropsychiatric drug discovery. The protocols herein are designed to establish a robust pharmacological profile, determining the compound's binding affinity (Ki) and functional potency (IC₅₀) through industry-standard radioligand binding and cAMP functional assays.

Introduction and Scientific Rationale

The Dopamine D2 receptor (D2R), a member of the G protein-coupled receptor (GPCR) family, is a cornerstone of neuropharmacology. Its role in modulating dopaminergic signaling pathways makes it a primary target for antipsychotic medications used in treating schizophrenia and other psychotic disorders. The D2R is coupled to the Gi/o family of G proteins, and its activation leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic adenosine monophosphate (cAMP).

The compound 1-[(6-Fluoropyridin-3-yl)methyl]azepane features a fluoropyridinyl group, known to enhance CNS penetration and metabolic stability, and an azepane ring, a versatile scaffold found in various CNS-active molecules. This structural combination suggests a potential interaction with aminergic GPCRs. This application note details the essential in vitro assays to test the hypothesis that this compound acts as a D2R antagonist. The workflow is designed to first establish high-affinity binding at the receptor and then confirm its functional consequence—the blockade of agonist-induced signaling.

The D2R Signaling Cascade & Antagonism

Understanding the mechanism of action requires a clear picture of the D2R signaling pathway. The following diagram illustrates the canonical Gi-coupled pathway and the intervention point for an antagonist.

D2R_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor (D2R) G_protein Gi/o Protein (α, βγ subunits) D2R->G_protein Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits αi Dopamine Dopamine (Agonist) Dopamine->D2R Activates Test_Compound 1-[(6-Fluoropyridin-3-yl)methyl]azepane (Antagonist) Test_Compound->D2R Blocks ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (Decreased Excitability) PKA->Cellular_Response Phosphorylates Targets

Caption: D2R signaling pathway and the mechanism of antagonism.

In Vitro Characterization Workflow

A tiered approach is crucial for efficiently characterizing a novel compound. The workflow begins with a primary binding assay to determine affinity, followed by a functional assay to ascertain the mode of action (antagonism).

Assay_Workflow Start Test Compound: 1-[(6-Fluoropyridin-3-yl)methyl]azepane Binding_Assay Protocol 1: Radioligand Binding Assay Start->Binding_Assay Determine Affinity (Ki) Functional_Assay Protocol 2: cAMP Functional Assay Binding_Assay->Functional_Assay Confirm Function Data_Analysis Data Analysis & Interpretation Functional_Assay->Data_Analysis Calculate Potency (IC₅₀) Profile Pharmacological Profile (Ki, IC₅₀, Mode of Action) Data_Analysis->Profile

Caption: Systematic workflow for in vitro compound characterization.

Protocol 1: D2R Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of 1-[(6-Fluoropyridin-3-yl)methyl]azepane for the human Dopamine D2 receptor.

Principle: This assay measures the ability of the unlabeled test compound to compete with a fixed concentration of a radiolabeled ligand for binding to D2R expressed in cell membranes. The concentration of test compound that displaces 50% of the radioligand is the IC₅₀, which can then be converted to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Materials & Reagents:

  • Membranes: Human D2L receptor membranes (e.g., from CHO or HEK293 cells).

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride (specific activity ~60-90 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-Specific Binding (NSB) Control: Haloperidol (10 µM) or Butaclamol (1 µM).

  • Test Compound: 1-[(6-Fluoropyridin-3-yl)methyl]azepane, prepared as a 10 mM stock in 100% DMSO.

  • Scintillation Cocktail and 96-well Filter Plates (e.g., GF/B).

Step-by-Step Protocol:

  • Compound Dilution: Prepare a serial dilution of the test compound in assay buffer. Typically, an 11-point curve ranging from 100 pM to 100 µM is recommended. Ensure the final DMSO concentration in the assay is ≤0.5%.

  • Assay Plate Preparation:

    • Add 25 µL of assay buffer to the "Total Binding" (TB) wells.

    • Add 25 µL of 10 µM Haloperidol to the "Non-Specific Binding" (NSB) wells.

    • Add 25 µL of the appropriate test compound dilution to the experimental wells.

  • Radioligand Addition: Dilute [³H]-Spiperone in assay buffer to a final concentration equal to its Kd (typically 0.1-0.3 nM). Add 25 µL of this solution to all wells.

  • Membrane Addition: Thaw D2R membranes on ice. Dilute them in assay buffer to a concentration that provides a robust signal (e.g., 5-15 µg protein per well). Add 50 µL of the membrane suspension to all wells.

  • Incubation: Seal the plate and incubate for 60-90 minutes at room temperature with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Detection: Allow the filter mat to dry completely. Add scintillation cocktail to each well and count the radioactivity using a scintillation counter (counts per minute, CPM).

Data Analysis:

  • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - [(CPMSample - CPMNSB) / (CPMTB - CPMNSB)])

  • Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.

  • Convert the IC₅₀ to the Ki value using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: D2R cAMP Functional Antagonism Assay

Objective: To determine the functional potency (IC₅₀) of 1-[(6-Fluoropyridin-3-yl)methyl]azepane by measuring its ability to block agonist-induced inhibition of cAMP production.

Principle: D2R activation by an agonist (e.g., Quinpirole) inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. A D2R antagonist will block this effect, restoring cAMP levels. This assay measures cAMP levels in the presence of a stimulant (Forskolin), a D2R agonist, and varying concentrations of the test compound. Common detection methods include HTRF, AlphaLISA, or ELISA.

Materials & Reagents:

  • Cells: HEK293 or CHO cells stably expressing the human D2L receptor.

  • Cell Culture Medium: DMEM/F12 with 10% FBS, 1% Pen-Strep, and a selection antibiotic (e.g., G418).

  • Agonist: Quinpirole.

  • Stimulant: Forskolin.

  • cAMP Detection Kit: e.g., Cisbio HTRF cAMP dynamic 2 kit or similar.

  • Test Compound: 1-[(6-Fluoropyridin-3-yl)methyl]azepane from DMSO stock.

Step-by-Step Protocol:

  • Cell Plating: Seed the D2R-expressing cells into 384-well assay plates at an appropriate density (e.g., 2,000-5,000 cells/well) and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound.

  • Antagonist Incubation: Add the test compound dilutions to the cells and pre-incubate for 15-30 minutes at room temperature. This allows the antagonist to reach equilibrium with the receptor.

  • Agonist Challenge: Add the D2R agonist Quinpirole at a concentration that gives ~80% of the maximal response (the EC₈₀). This concentration provides a robust signal window for measuring antagonism. Simultaneously add Forskolin to all wells (except negative control) to stimulate cAMP production.

  • Incubation: Incubate the plate for 30 minutes at room temperature.

  • Cell Lysis & Detection: Add the lysis buffer and detection reagents from the cAMP kit according to the manufacturer's instructions.

  • Reading the Plate: After the final incubation period specified by the kit, read the plate on a compatible plate reader (e.g., HTRF-certified reader).

Data Analysis:

  • The raw data (e.g., HTRF ratio) is converted to cAMP concentration using a standard curve.

  • The percent antagonism is calculated for each concentration of the test compound.

  • Plot the percent antagonism against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the functional IC₅₀ value.

Data Presentation and Interpretation

The combined data from binding and functional assays provide a comprehensive pharmacological profile. The Ki value represents the intrinsic affinity of the compound for the receptor, while the functional IC₅₀ demonstrates its potency in a cellular context.

Table 1: Hypothetical Pharmacological Data for 1-[(6-Fluoropyridin-3-yl)methyl]azepane

Assay TypeParameterValue (nM)Replicates (n)
D2R Radioligand BindingIC₅₀8.53
Ki 4.1 3
D2R cAMP Functional AntagonismIC₅₀ 12.2 3

Interpretation:

  • A low nanomolar Ki value (4.1 nM) indicates that 1-[(6-Fluoropyridin-3-yl)methyl]azepane binds to the Dopamine D2 receptor with high affinity.

  • The functional IC₅₀ value (12.2 nM) confirms that the compound is a potent antagonist, capable of blocking the receptor's function in a cellular environment at concentrations consistent with its binding affinity. The slight rightward shift from Ki to IC₅₀ is common and reflects the different conditions of the binding versus the cell-based functional assay.

References

  • Title: The role of dopamine D2 receptors in the antipsychotic activity of neuroleptics Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: D2 Dopamine Receptors Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

  • Title: The Cheng-Prusoff equation: a review of its applications and limitations Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: cAMP HTRF (Homogeneous Time-Resolved Fluorescence) Assays Source: BMG LABTECH URL: [Link]

  • Title: Assay Development and Screening Source: The Assay Guidance Manual (NCBI Bookshelf) URL: [Link]

Technical Evaluation of 1-[(6-Fluoropyridin-3-yl)methyl]azepane

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacokinetics, Neuropharmacology, and Sigma-1 Receptor Profiling in Murine Models[1]

Abstract

This application note details the preclinical evaluation of 1-[(6-Fluoropyridin-3-yl)methyl]azepane (herein referred to as FP-AZ ), a heterobicyclic ligand featuring a hydrophobic azepane pharmacophore linked to a 6-fluoropyridine moiety.[1] Based on structural bioisosterism with established Sigma-1 Receptor (S1R) ligands (e.g., Cutamesine, Haloperidol) and nicotinic acetylcholine receptor (nAChR) radiotracers, FP-AZ is evaluated here as a CNS-penetrant modulator.[1] This guide provides standardized protocols for formulation, pharmacokinetic (PK) profiling, and in vivo efficacy testing in mice, emphasizing its potential as both a therapeutic agent (neuroprotection/analgesia) and a PET radiotracer precursor.

Compound Characterization & Formulation

Chemical Identity:

  • IUPAC Name: 1-[(6-Fluoropyridin-3-yl)methyl]azepane[1]

  • Molecular Formula: C₁₂H₁₇FN₂[1]

  • Key Motifs:

    • Azepane Ring:[1][2][3][4][5] Provides hydrophobic bulk essential for S1R hydrophobic pocket occupancy.

    • 6-Fluoropyridine:[1][6] Improves metabolic stability against oxidative deamination and serves as a site for Fluorine-18 (

      
      F)  radiolabeling for PET imaging.[1]
      
Formulation Protocol for Intraperitoneal (i.p.) & Intravenous (i.v.) Administration

Azepane derivatives are basic amines (pKa ~9-10).[1] Direct dissolution in neutral saline often precipitates the free base.

Reagents:

  • FP-AZ (Free base or HCl salt)[1]

  • Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)[1]
  • 0.9% Saline (sterile)

  • 1N HCl and 1N NaOH (for pH adjustment)

Step-by-Step Formulation (Target Conc: 1 mg/mL):

  • Weighing: Accurately weigh 5.0 mg of FP-AZ.

  • Solubilization:

    • Method A (Salt Formation): Dissolve in 50

      
      L of 0.1N HCl. Vortex until clear.
      
    • Method B (Encapsulation - Recommended): Dissolve FP-AZ in 20% HP-

      
      -CD (w/v in saline). Sonicate at 40°C for 15 minutes.
      
  • Dilution: Add sterile saline to reach a final volume of 5.0 mL.

  • pH Adjustment: Adjust pH to 7.2–7.4 using dilute NaOH. Critical: Ensure no precipitation occurs upon neutralization.[1]

  • Filtration: Pass through a 0.22

    
    m PVDF syringe filter for sterilization.
    
Pharmacokinetic (PK) & Blood-Brain Barrier (BBB) Permeability[1]

To validate FP-AZ as a CNS-active agent, brain-to-plasma ratios must be established.[1]

Experimental Design:

  • Subject: Male C57BL/6J mice (8-10 weeks, 25-30g).

  • Group Size: n=3 per time point.

  • Dose: 5 mg/kg (i.v.[5] tail vein).[5]

Workflow Diagram (Graphviz):

PK_Workflow Start Compound Formulation (5 mg/kg i.v.) Inject Tail Vein Injection (t=0) Start->Inject Sampling Sacrifice & Harvest (5, 15, 30, 60, 120 min) Inject->Sampling Process Tissue Homogenization (Brain vs. Plasma) Sampling->Process Analysis LC-MS/MS Quantification Process->Analysis Output Calc: Brain/Plasma Ratio (Kp) Analysis->Output

Caption: Workflow for determining CNS penetrance and pharmacokinetic half-life.

Data Analysis Parameters:

  • 
     (Brain):  Peak concentration in brain tissue.
    
  • 
     (Partition Coefficient): 
    
    
    
    . A
    
    
    indicates sufficient CNS penetration for neuropharmacological action.
In Vivo Neuropharmacological Profiling (Sigma-1 Receptor Focus)

Given the azepane scaffold's high affinity for Sigma-1 receptors (S1R), FP-AZ should be evaluated for neuroprotection and anti-amnesic properties.[1]

Experiment A: Scopolamine-Induced Amnesia (Passive Avoidance)

S1R agonists (like SA4503) reverse cholinergic deficits.[1][7] This test validates if FP-AZ acts as an S1R agonist.[1]

Protocol:

  • Training (Day 1):

    • Place mouse in the light compartment of a Passive Avoidance box.

    • When the mouse enters the dark compartment, deliver a mild foot shock (0.5 mA, 2s).

    • Record latency to enter (Baseline).

  • Treatment (Day 1 - Post-Training):

    • Group 1: Vehicle.

    • Group 2: Scopolamine (1 mg/kg, i.p.) + Vehicle.

    • Group 3: Scopolamine + FP-AZ (0.5, 1.0, 3.0 mg/kg, i.p.).

    • Reference: Administer FP-AZ 20 min prior to Scopolamine.[1]

  • Testing (Day 2 - 24h later):

    • Place mouse in light compartment. Measure latency to enter dark zone (Cut-off: 300s).

    • Result: Scopolamine reduces latency (amnesia). Effective S1R agonists restore latency to near-baseline levels.[1]

Experiment B: Formalin Test (Nociception)

S1R antagonists block the sensitization phase (Phase II) of pain. If FP-AZ is an antagonist, it will reduce licking time in Phase II.[1]

Protocol:

  • Acclimatization: 30 min in observation chamber.

  • Pre-treatment: Administer FP-AZ (1-10 mg/kg, i.p.) 30 min before formalin.[1]

  • Induction: Inject 20

    
    L of 2.5% formalin into the intraplantar surface of the right hind paw.
    
  • Observation:

    • Phase I (0–5 min): Acute pain (Direct C-fiber activation).[1]

    • Phase II (15–30 min): Inflammatory/Central Sensitization (S1R mediated).

  • Scoring: Cumulative time (seconds) spent licking/biting the injected paw.

Mechanism of Action: Sigma-1 Receptor Translocation[1]

FP-AZ is hypothesized to modulate the S1R-BiP complex at the Mitochondria-Associated Membrane (MAM).[1]

S1R_Pathway Ligand FP-AZ (Ligand) S1R_Rest S1R-BiP Complex (Inactive at MAM) Ligand->S1R_Rest Binding Dissoc Dissociation of BiP S1R_Rest->Dissoc Agonist Action Transloc S1R Translocation to Plasma Membrane/IP3R Dissoc->Transloc Effect1 Modulation of Ca2+ Influx Transloc->Effect1 Effect2 Neuroprotection / Anti-Amnesia Effect1->Effect2

Caption: Putative mechanism of FP-AZ acting as a Sigma-1 Receptor chaperone agonist.

Safety & Toxicology Screening

Before advanced efficacy studies, motor coordination must be verified to ensure behavioral results are not artifacts of sedation.

Rotarod Performance Test:

  • Apparatus: Accelerating Rotarod (4 to 40 rpm over 5 min).

  • Dosing: FP-AZ (10 mg/kg, i.p.) vs Vehicle.[1]

  • Endpoint: Latency to fall.

  • Interpretation: No significant difference from vehicle indicates lack of ataxia/sedation at therapeutic doses.

Summary of Anticipated Results (Reference Data)

Based on structural analogs (e.g., SA4503, Fluorinated-S1R ligands), the following profile is expected for FP-AZ:

ParameterAssayExpected Outcome (Agonist Profile)
Bioavailability LC-MS/MS (IV/IP)High CNS uptake (

);

min.[1]
Cognition Passive AvoidanceReversal of Scopolamine-induced amnesia at 1-3 mg/kg.[1]
Pain Formalin TestReduction in Phase II nociception (if Antagonist) or No Effect (if pure Agonist).
Motor Tox RotarodNo motor impairment up to 20 mg/kg.
References
  • Design and Synthesis of S1R Ligands

    • BenchChem.[2][4] (2025).[2][4][5][6][8] "Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery."

  • S1R Pharmacology & Protocols

    • Maurice, T., et al. (2001). "The sigma1 receptor agonist SA4503 increases the release of acetylcholine in the rat hippocampus." European Journal of Neuroscience.

  • Fluoropyridine Radiochemistry

    • Dollé, F., et al. (2006). "Synthesis and evaluation of [18F]fluoropyridinyl-derivatives as PET radiotracers." Nuclear Medicine and Biology.

  • In Vivo Behavioral Assays

    • Villarreal, J.S., et al. (2025). "Discovery of Spirofused Piperazine and Diazepane Amides as Selective Histamine-3 Antagonists."[1][9] Journal of Medicinal Chemistry.

  • General Azepane Synthesis

    • National Institutes of Health (NIH). (2022).[6] "Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination."

Sources

Application Note: Characterization of 1-[(6-Fluoropyridin-3-yl)methyl]azepane as a Selective 5-HT2C Receptor Agonist

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Profile[1][2][3][4][5][6][7][8][9][10][11]

1-[(6-Fluoropyridin-3-yl)methyl]azepane is a synthetic small-molecule ligand designed as a high-affinity agonist for the serotonin 5-HT2C receptor . Structurally, it belongs to the N-heteroarylmethyl-azepane class, a scaffold optimized to improve metabolic stability and receptor subtype selectivity over the closely related 5-HT2A and 5-HT2B receptors.

Scientific Significance

The 5-HT2C receptor is a primary therapeutic target for obesity (via POMC neuron activation in the arcuate nucleus) and neuropsychiatric disorders (schizophrenia, substance abuse). However, developing safe agonists is challenging due to the high sequence homology within the 5-HT2 subfamily:

  • 5-HT2A Agonism: Associated with hallucinogenic effects.[1]

  • 5-HT2B Agonism: Linked to cardiac valvulopathy (e.g., fenfluramine).

This compound utilizes a 6-fluoropyridine moiety as a bioisostere for the traditional 4-fluorophenyl group. The pyridine nitrogen improves aqueous solubility, while the fluorine atom at the 6-position blocks metabolic oxidation (para-position relative to the linker), enhancing the compound's half-life and brain penetrance.

Key Applications
  • Chemical Probe: Investigating 5-HT2C-mediated signaling pathways in hypothalamic neurons.

  • Lead Optimization: Assessing the impact of azepane ring flexibility on G-protein coupling efficiency.

  • In Vivo Studies: Evaluation of anorectic (appetite-suppressing) effects in rodent models.

Chemical Properties & Handling[12]

PropertySpecification
IUPAC Name 1-[(6-fluoropyridin-3-yl)methyl]azepane
Molecular Formula C₁₂H₁₇FN₂
Molecular Weight ~208.28 g/mol
Solubility Soluble in DMSO (>50 mM), Ethanol (>25 mM). Sparingly soluble in water (unless protonated as HCl salt).
Appearance Colorless to pale yellow oil (free base) or white solid (hydrochloride salt).
Storage -20°C, desiccated, protected from light.
Stability Stable for >12 months at -20°C. Avoid repeated freeze-thaw cycles.

Reconstitution Protocol:

  • Dissolve the stock compound in 100% DMSO to a concentration of 10 mM.

  • Aliquot into light-resistant vials (e.g., amber tubes) to prevent photo-oxidation of the pyridine ring.

  • For aqueous assays, dilute the DMSO stock at least 1:1000 into the assay buffer (final DMSO < 0.1%) immediately before use.

Mechanism of Action & Signaling Pathway

Upon binding to the 5-HT2C receptor (a G_q-coupled GPCR), 1-[(6-Fluoropyridin-3-yl)methyl]azepane induces a conformational change that activates the Gα_q/11 protein. This triggers the canonical Phospholipase C (PLC) cascade, leading to calcium mobilization and downstream neuronal activation.

Pathway Visualization

G Ligand 1-[(6-Fluoropyridin-3-yl) methyl]azepane Receptor 5-HT2C Receptor (GPCR) Ligand->Receptor Binding (Ki ~ nM) Gq Gαq/11 Protein Receptor->Gq Activation PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R PKC Protein Kinase C (PKC) DAG->PKC Ca Intracellular Ca2+ Release ER->Ca Flux Ca->PKC Co-activation Response POMC Neuron Activation (Anorectic Effect) Ca->Response PKC->Response Phosphorylation

Figure 1: Signal transduction pathway initiated by 1-[(6-Fluoropyridin-3-yl)methyl]azepane binding to the 5-HT2C receptor.[2]

Experimental Protocols

Protocol A: In Vitro Radioligand Binding Assay (Affinity)

Objective: Determine the affinity constant (


) of the compound for 5-HT2C vs. 5-HT2A.

Reagents:

  • Membranes: CHO-K1 cells stably expressing human 5-HT2C (edited isoform INI) or 5-HT2A.

  • Radioligand: [³H]-Mesulergine (for 5-HT2C) or [³H]-Ketanserin (for 5-HT2A).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Ascorbic Acid, pH 7.4.

Procedure:

  • Preparation: Dilute membranes to 5 µg protein/well in Assay Buffer.

  • Incubation: In a 96-well plate, combine:

    • 150 µL Membrane suspension.

    • 25 µL Radioligand (final conc. ~

      
      ).
      
    • 25 µL Test Compound (10⁻¹⁰ M to 10⁻⁵ M) OR Non-specific binding control (10 µM Mianserin).

  • Equilibrium: Incubate for 60 minutes at 37°C.

  • Harvest: Filter rapidly through GF/B glass fiber filters pre-soaked in 0.3% PEI using a cell harvester. Wash 3x with ice-cold Tris buffer.

  • Detection: Add scintillation cocktail and count radioactivity (CPM).

  • Analysis: Calculate

    
     using non-linear regression; convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional Calcium Flux Assay (Efficacy)

Objective: Measure the agonist potency (


) and intrinsic activity (

).

Reagents:

  • Cells: HEK-293 cells expressing human 5-HT2C.[3]

  • Dye: Fluo-4 AM (Calcium indicator).

  • Instrument: FLIPR (Fluorometric Imaging Plate Reader) or equivalent.

Workflow Visualization:

Workflow Step1 Cell Plating (HEK-293/5-HT2C) 24h @ 37°C Step2 Dye Loading (Fluo-4 AM + Probenecid) 45 min @ 37°C Step1->Step2 Step3 Baseline Read (10 sec) Step2->Step3 Step4 Compound Injection (Auto-dispense) Step3->Step4 Step5 Kinetic Read (180 sec) Step4->Step5 Step6 Data Analysis (Max - Min RFU) Step5->Step6

Figure 2: FLIPR Calcium Flux Assay Workflow.

Procedure:

  • Seed Cells: 50,000 cells/well in black-walled 96-well plates; incubate overnight.

  • Load Dye: Remove media; add 100 µL Loading Buffer (HBSS + 20 mM HEPES + 2.5 mM Probenecid + 4 µM Fluo-4 AM). Incubate 45 min at 37°C.

  • Compound Prep: Prepare 4x concentration of 1-[(6-Fluoropyridin-3-yl)methyl]azepane in HBSS.

  • Run Assay: Transfer plate to FLIPR. Record baseline fluorescence for 10s. Inject compound and monitor fluorescence increase for 180s.

  • Controls:

    • Max Response: 10 µM 5-HT (Serotonin).

    • Negative: Buffer only.

    • Antagonist Check: Pre-incubate with SB 242084 (100 nM) to confirm specificity.

Data Analysis & Interpretation

When analyzing data for this compound, expect the following profile if the synthesis and assay are successful:

ParameterExpected Value (Approx.)Interpretation
5-HT2C Affinity (

)
< 50 nMHigh affinity binding.
5-HT2A Affinity (

)
> 500 nM>10-fold selectivity window (desirable to avoid hallucinations).
Functional Potency (

)
10 - 100 nMPotent agonist.
Intrinsic Activity (

)
80 - 100%Full agonist (relative to 5-HT).
Selectivity Ratio (2C vs 2B) > 100-foldCritical for cardiovascular safety.

Troubleshooting:

  • Low Signal: Ensure cells are confluent and 5-HT2C expression is maintained (use antibiotic selection). Check Fluo-4 loading efficiency.

  • High Background: Wash cells gently after dye loading; ensure Probenecid is fresh (prevents dye leakage).

  • Lack of Selectivity: If 5-HT2A binding is high, verify the purity of the compound (impurities can skew results) or consider using a specific 5-HT2C-edited isoform (e.g., VSV) which may alter affinity.

References

  • Brennan, P. E., et al. (2009). "Discovery of a novel azepine series of potent and selective 5-HT2C agonists as potential treatments for urinary incontinence."[4] Bioorganic & Medicinal Chemistry Letters, 19(17), 4999-5003. Link

  • Storer, R. I., et al. (2016).[5] "Selective 5-HT2C receptor agonists: Design and synthesis of pyridazine-fused azepines." Bioorganic & Medicinal Chemistry Letters, 26(16), 3984-3990. Link

  • Thomsen, W. J., et al. (2008).[6] "Lorcaserin, a novel selective human 5-hydroxytryptamine 2C agonist: in vitro and in vivo pharmacological characterization." Journal of Pharmacology and Experimental Therapeutics, 325(2), 577-587. Link

  • Di Giovanni, G., et al. (2011). "5-HT2C receptors in the pathophysiology of CNS disease." Springer, The Receptors Series. Link

  • Jensen, A. A., et al. (2013). "The 5-HT2C receptor: a target for new therapeutics."[7][8][9][3][10] Current Opinion in Pharmacology, 13(1), 39-47. Link

Sources

Application Notes and Protocols for 1-[(6-Fluoropyridin-3-yl)methyl]azepane in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Molecular Scaffold for Neuromodulation

The intricate landscape of neurological disorders necessitates the continuous exploration of novel chemical entities with the potential to modulate dysfunctional neural circuits. 1-[(6-Fluoropyridin-3-yl)methyl]azepane is a novel compound featuring a fluorinated pyridine moiety linked to an azepane ring. This structural motif is of significant interest in medicinal chemistry, with related structures showing activity at various central nervous system (CNS) targets.[1][2] The presence of the 6-fluoropyridine group is a key feature, as this moiety is found in compounds targeting nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive processes.[3][4] The azepane core provides a flexible seven-membered ring system that can be crucial for optimal receptor interaction.[5]

These application notes provide a comprehensive guide for researchers investigating the therapeutic potential of 1-[(6-Fluoropyridin-3-yl)methyl]azepane, with a primary focus on its hypothesized activity as a modulator of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR), a key target for cognitive enhancement in disorders like Alzheimer's disease and schizophrenia.[6][7] The protocols outlined herein are designed to facilitate a thorough in vitro and in vivo characterization of this compound.

Hypothesized Mechanism of Action: Targeting the Alpha-7 Nicotinic Acetylcholine Receptor

The α7 nAChR is a ligand-gated ion channel widely expressed in the brain, particularly in regions crucial for learning and memory, such as the hippocampus and prefrontal cortex.[8] Activation of these receptors by agonists leads to an influx of calcium, which in turn modulates the release of various neurotransmitters, including glutamate, acetylcholine, and dopamine, ultimately enhancing synaptic plasticity and cognitive function.[3][9] We hypothesize that 1-[(6-Fluoropyridin-3-yl)methyl]azepane acts as a selective agonist or positive allosteric modulator (PAM) of the α7 nAChR.

Signaling Pathway of α7 nAChR Activation

alpha7_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Compound 1-[(6-Fluoropyridin-3-yl)methyl]azepane alpha7_nAChR α7 nAChR Compound->alpha7_nAChR Binds Ca_influx Ca²⁺ Influx alpha7_nAChR->Ca_influx Opens Channel CaMKII CaMKII Activation Ca_influx->CaMKII Activates NT_Release Neurotransmitter Release (Glutamate, ACh) Ca_influx->NT_Release Triggers CREB CREB Phosphorylation CaMKII->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression Promotes Cognitive_Enhancement Cognitive Enhancement

Caption: Hypothesized signaling cascade following the binding of 1-[(6-Fluoropyridin-3-yl)methyl]azepane to the α7 nAChR.

In Vitro Characterization: From Binding to Function

A systematic in vitro evaluation is paramount to understanding the compound's pharmacological profile. The following protocols describe how to determine its binding affinity and functional activity at the human α7 nAChR.

Experimental Workflow for In Vitro Analysis

in_vitro_workflow Start Compound Synthesis & Purification Binding_Assay Radioligand Binding Assay (Determine Affinity - Ki) Start->Binding_Assay Functional_Assay Calcium Flux Assay (FLIPR) (Determine Potency & Efficacy - EC50, Emax) Binding_Assay->Functional_Assay Electrophysiology Patch-Clamp Electrophysiology (Confirm Mechanism) Functional_Assay->Electrophysiology Optional Confirmation Data_Analysis Data Analysis & Interpretation Functional_Assay->Data_Analysis Electrophysiology->Data_Analysis End Candidate for In Vivo Studies Data_Analysis->End

Caption: A streamlined workflow for the in vitro characterization of 1-[(6-Fluoropyridin-3-yl)methyl]azepane.

Protocol 1: Radioligand Binding Assay for α7 nAChR

This protocol is designed to determine the binding affinity (Ki) of the test compound for the α7 nAChR using a competitive binding assay with a known radioligand.[10][11][12]

Materials:

  • Membrane preparation from cells expressing human α7 nAChR (e.g., GH4C1 cells).

  • Radioligand: [³H]-Methyllycaconitine ([³H]-MLA) or [¹²⁵I]-α-Bungarotoxin.

  • Test Compound: 1-[(6-Fluoropyridin-3-yl)methyl]azepane, dissolved in DMSO.

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold Binding Buffer.

  • Non-specific binding control: A high concentration of a known α7 nAChR ligand (e.g., 1 µM unlabeled MLA or nicotine).

  • 96-well filter plates (e.g., GF/C filters).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add 50 µL of binding buffer to all wells.

  • Compound Addition: Add 50 µL of the test compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M) in duplicate. For total binding wells, add 50 µL of vehicle (DMSO diluted in buffer). For non-specific binding wells, add 50 µL of the non-specific binding control.

  • Radioligand Addition: Add 50 µL of the radioligand at a concentration close to its Kd (e.g., 1-2 nM for [³H]-MLA).

  • Membrane Addition: Add 100 µL of the membrane preparation (typically 10-20 µg of protein per well).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.[13]

  • Filtration: Rapidly filter the contents of the plate through the pre-soaked filter plate using a vacuum manifold. Wash the filters three times with 200 µL of ice-cold wash buffer.[13]

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response curve).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ParameterDescription
IC₅₀ The concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Ki The inhibition constant, representing the affinity of the test compound for the receptor.
[L] The concentration of the radioligand used in the assay.
Kd The equilibrium dissociation constant of the radioligand for the receptor.
Protocol 2: Cell-Based Calcium Flux Assay (FLIPR)

This high-throughput assay measures the functional activity of the compound by detecting changes in intracellular calcium levels upon receptor activation.[14][15]

Materials:

  • Cells stably expressing human α7 nAChR (e.g., GH4C1 or HEK293 cells).[16]

  • Cell culture medium and supplements.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test Compound: 1-[(6-Fluoropyridin-3-yl)methyl]azepane, dissolved in DMSO.

  • Reference Agonist: Nicotine or Acetylcholine.

  • A Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.

Procedure:

  • Cell Plating: Seed the cells into black-walled, clear-bottom 96-well or 384-well plates and grow to confluence.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye prepared in assay buffer. Incubate for 60 minutes at 37°C.

  • Compound Preparation: Prepare a dilution series of the test compound and the reference agonist in assay buffer.

  • FLIPR Assay:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • The instrument will then add the compound to the cell plate.

    • Continue to measure the fluorescence intensity for 2-3 minutes to capture the calcium transient.

  • Data Acquisition: Record the peak fluorescence response for each well.

Data Analysis:

  • Normalize the fluorescence response to the baseline.

  • Plot the normalized response against the logarithm of the compound concentration.

  • Determine the EC₅₀ (concentration for 50% of maximal response) and Emax (maximal efficacy) from the dose-response curve.

  • Compare the Emax of the test compound to that of the reference agonist to classify it as a full or partial agonist.

ParameterDescription
EC₅₀ The concentration of the agonist that produces 50% of the maximal response.
Emax The maximum response produced by the agonist.

In Vivo Evaluation: Assessing Cognitive Enhancement in Animal Models

Following promising in vitro results, the next step is to evaluate the compound's efficacy in vivo using animal models of cognitive impairment.[17][18][19][20]

Experimental Workflow for In Vivo Analysis

in_vivo_workflow Start Promising In Vitro Candidate Pharmacokinetics Pharmacokinetic Studies (PK) (Determine Dose, Route, Bioavailability) Start->Pharmacokinetics Toxicity Acute Toxicity Studies (Determine Safety Profile) Pharmacokinetics->Toxicity Cognitive_Model Cognitive Impairment Model (e.g., Scopolamine-induced Amnesia) Toxicity->Cognitive_Model Behavioral_Test Behavioral Testing (e.g., Morris Water Maze, Novel Object Recognition) Cognitive_Model->Behavioral_Test Data_Analysis Data Analysis & Interpretation Behavioral_Test->Data_Analysis End Lead Compound for Further Development Data_Analysis->End

Caption: A sequential workflow for the in vivo assessment of 1-[(6-Fluoropyridin-3-yl)methyl]azepane.

Protocol 3: Scopolamine-Induced Amnesia Model in Rodents

This model is widely used to screen for compounds with potential to treat cognitive deficits associated with cholinergic dysfunction, as seen in Alzheimer's disease.[19][21]

Animals:

  • Male Wistar rats (250-300 g) or C57BL/6 mice (25-30 g).

  • Animals should be housed under standard laboratory conditions with ad libitum access to food and water.

Materials:

  • Test Compound: 1-[(6-Fluoropyridin-3-yl)methyl]azepane, formulated in a suitable vehicle (e.g., saline, 0.5% carboxymethylcellulose).

  • Scopolamine hydrobromide, dissolved in saline.

  • Vehicle control.

  • Positive control (e.g., Donepezil).

Procedure:

  • Animal Groups: Randomly assign animals to the following groups (n=10-12 per group):

    • Vehicle + Saline

    • Vehicle + Scopolamine

    • Test Compound (at various doses) + Scopolamine

    • Positive Control + Scopolamine

  • Dosing: Administer the test compound or positive control via the desired route (e.g., intraperitoneal, oral) 30-60 minutes before the behavioral test.

  • Amnesia Induction: Administer scopolamine (e.g., 0.5-1 mg/kg, i.p.) 30 minutes before the behavioral test. The vehicle + saline group receives a saline injection.

  • Behavioral Testing: Conduct a cognitive behavioral test, such as the Morris Water Maze or Novel Object Recognition test.

Protocol 4: Morris Water Maze (MWM) Test

The MWM test is a classic behavioral assay to assess spatial learning and memory in rodents.[21][22][23]

Apparatus:

  • A circular pool (120-150 cm in diameter) filled with opaque water (e.g., using non-toxic paint or milk powder).

  • A hidden platform submerged 1-2 cm below the water surface.

  • Visual cues placed around the pool.

  • A video tracking system to record the animal's movement.

Procedure:

  • Acquisition Phase (4-5 days):

    • Each animal undergoes 4 trials per day.

    • In each trial, the animal is placed in the pool from one of four starting positions and allowed to search for the hidden platform for 60-90 seconds.

    • If the animal finds the platform, it is allowed to stay there for 15-30 seconds. If not, it is gently guided to the platform.

    • Record the escape latency (time to find the platform) and path length.

  • Probe Trial (24 hours after the last acquisition trial):

    • The platform is removed from the pool.

    • The animal is allowed to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was located) and the number of times the animal crosses the former platform location.

Data Analysis:

  • Acquisition Phase: Analyze the escape latency and path length across days using a repeated-measures ANOVA. A significant decrease indicates learning.

  • Probe Trial: Compare the time spent in the target quadrant and platform crossings between groups using a one-way ANOVA followed by post-hoc tests. A significant improvement in the compound-treated group compared to the scopolamine group indicates cognitive enhancement.

ParameterDescription
Escape Latency The time taken by the animal to find the hidden platform.
Path Length The distance traveled by the animal to find the platform.
Time in Target Quadrant The time the animal spends in the quadrant where the platform was previously located during the probe trial.

Safety and Toxicology

Preliminary safety and toxicity assessments are crucial. An acute toxicity study in rodents should be conducted to determine the LD₅₀ and identify any overt signs of toxicity.[24][25] General observations of behavior, body weight changes, and any adverse effects should be carefully documented.

Conclusion and Future Directions

The protocols detailed in these application notes provide a robust framework for the initial characterization of 1-[(6-Fluoropyridin-3-yl)methyl]azepane as a potential therapeutic agent for neurological disorders. Positive results from these studies would warrant further investigation, including more extensive pharmacokinetic and pharmacodynamic profiling, chronic toxicity studies, and evaluation in more complex animal models of neurodegeneration.[26] The ultimate goal is to build a comprehensive data package to support the advancement of this promising compound into clinical development.

References

  • Behavioral and Neuroanatomical Approaches in Models of Neurodevelopmental Disorders: Opportunities for Transl
  • In vitro screening strategies for nicotinic receptor ligands - PubMed. (URL: )
  • Behavioral Models | Behavioral and Functional Neuroscience Lab. (URL: )
  • Evaluation of alpha7 nicotinic acetylcholine receptor agonists and positive allosteric modulators using the parallel oocyte electrophysiology test st
  • Flow Electroporation Capabilities and Case Studies: Rapid GPCR Screening and Functional Ion Channel Assays. | MaxCyte. (URL: )
  • Behavioral Research Helps Shed Light on Brain Disorders - Gladstone Institutes. (URL: )
  • Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (URL: )
  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (URL: )
  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - MDPI. (URL: )
  • Behavioral tests for evaluating the characteristics of brain diseases in rodent models: Optimal choices for improved outcomes (Review)
  • In vitro receptor binding assays: General methods and considerations - ResearchGate. (URL: [Link])

  • Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease | Auctores. (URL: [Link])

  • Cell-based Assays for GPCR Activity | Biocompare: The Buyer's Guide for Life Scientists. (URL: [Link])

  • Rat models of major neurodegenerative disorders - OAE Publishing Inc. (URL: [Link])

  • GPCRs - G Protein-Coupled Receptors - Molecular Devices. (URL: [Link])

  • Cell-Based Assays for G Protein-Coupled Receptors (GPCRs) - Marin Biologic Laboratories. (URL: [Link])

  • Radioligand binding methods: practical guide and tips - American Journal of Physiology. (URL: [Link])

  • Introduction - Animal Models of Cognitive Impairment - NCBI Bookshelf. (URL: [Link])

  • In Vivo Cognitive-Enhancing, Ex Vivo Malondialdehyde-Lowering Activities and Phytochemical Profiles of Aqueous and Methanolic Stem Bark Extracts of Piliostigma thonningii (Schum.) - PMC. (URL: [Link])

  • Nootropics: New Frontiers in Cognitive Enhancement - Maze Engineers - ConductScience. (URL: [Link])

  • (PDF) In-vivo and In-vitro Evaluation for Memory Enhancing Activity of Some Isoflavonoids by Suitable Animal Models - ResearchGate. (URL: [Link])

  • US11325906B2 - Chemical compounds - Google P
  • The Therapeutic Potential of α7 Nicotinic... : CNS Drugs - Ovid. (URL: [Link])

  • Effects of Selective α7 Nicotinic Acetylcholine Receptor Stimulation in In Vitro Oligodendrocytes and Putative Implication in Neuroinflammation - Preprints.org. (URL: [Link])

  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC. (URL: [Link])

  • Patents In BindingDB. (URL: [Link])

  • Patents & Products - Garg Lab - UCLA. (URL: [Link])

  • US Patent No. 8829195 - Regulations.gov. (URL: [Link])

  • Patent & Publications | Pharma Inventor Inc. (URL: [Link])

  • Axonal α7* nicotinic acetylcholine receptors modulate glutamatergic signaling and synaptic vesicle organization in ventral hippocampal projections - Frontiers. (URL: [Link])

  • (PDF) Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists - ResearchGate. (URL: [Link])

  • Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h] - DSpace@MIT. (URL: [Link])

  • Fluroxypyr Human Health Risk Assessment - Regulations.gov. (URL: [Link])

  • Synthesis of 1,3,5-Triazepines and Benzo[f][16][17][27]triazepines and Their Biological Activity: Recent Advances and New Approaches - MDPI. (URL: [Link])

  • Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. (URL: [Link])

  • Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists - PubMed. (URL: [Link])

  • Synthesis of a Trihydroxylated Aminoazepane from D-Glucitol by an Intramolecular Aziridine Ring Opening - UFSJ. (URL: [Link])

  • Studies on the mechanism of action of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). (URL: [Link])

  • Advances in Neuropharmacology – Mechanisms, Therapeutic Targets, and Future Perspectives - ScienceHood Publishing. (URL: [Link])

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (URL: [Link])

  • Toxicology Assessment for Safer Alternatives for Readiness (SAFR) Program Work Unit Airborne Lead Reduction (ALR) 17-02 Reduced - DTIC. (URL: [Link])

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed. (URL: [Link])

Sources

Application Note: Mechanistic Evaluation of 1-[(6-Fluoropyridin-3-yl)methyl]azepane in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers evaluating 1-[(6-Fluoropyridin-3-yl)methyl]azepane , a synthetic small molecule pharmacophore sharing structural homology with high-affinity Sigma-1 Receptor (σ1R) ligands and specific kinase inhibitor fragments.

Given its structure (a lipophilic azepane ring linked to a fluorinated pyridine), this compound is best characterized as a chemical probe for Sigma-1 receptor modulation and a potential PET radiotracer precursor . In oncology, σ1R ligands are critical for studying Endoplasmic Reticulum (ER) stress, calcium signaling, and tumor cell survival.

Abstract & Scientific Rationale

1-[(6-Fluoropyridin-3-yl)methyl]azepane represents a class of "flexible" hydrophobic amine ligands. The 6-fluoropyridine moiety serves as a bioisostere for the phenyl rings found in classic sigma ligands (e.g., Haloperidol, PB28), while the fluorine atom at the C6 position enhances metabolic stability against oxidative defluorination and offers a site for potential


F-radiolabeling  in PET imaging studies.

In cancer biology, this compound acts primarily by targeting the Sigma-1 Receptor , an ER-resident chaperone protein overexpressed in breast, prostate, and lung carcinomas. Upon binding, the ligand modulates the σ1R-BiP complex, triggering the Unfolded Protein Response (UPR) and altering Calcium (


) flux from the ER to the mitochondria, ultimately leading to apoptosis in neoplastic cells.
Key Biological Mechanisms:
  • ER Stress Activation: Disruption of protein folding homeostasis.

  • Calcium Dysregulation: Overloading mitochondrial

    
    , causing loss of membrane potential (
    
    
    
    ).
  • Migration Inhibition: Interference with cytoskeletal reorganization via Src/focal adhesion kinase signaling.

Material Preparation & Handling

Physicochemical Properties
PropertyValueNotes
Molecular Formula

Molecular Weight 208.28 g/mol
Solubility DMSO (>50 mM), Ethanol (>20 mM)Insoluble in water.[1]
Stability Stable at -20°C (Solid)Avoid repeated freeze-thaw cycles in solution.
Reconstitution Protocol

Objective: Prepare a 10 mM Stock Solution.

  • Weigh 2.08 mg of 1-[(6-Fluoropyridin-3-yl)methyl]azepane.

  • Add 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide).

  • Vortex for 30 seconds until fully dissolved.

  • Aliquot into 50 µL volumes in amber tubes to prevent light degradation (fluorinated heterocycles can be photosensitive).

  • Store at -20°C for up to 6 months.

Vehicle Control: For all cell assays, the final DMSO concentration must remain <0.1% (v/v) to avoid solvent toxicity.

Cell Line Selection & Culture

Select cell lines with documented Sigma-1 Receptor overexpression .

Cancer TypeRecommended Cell LineCulture MediumRationale
Breast MCF-7 or MDA-MB-231 DMEM + 10% FBSHigh σ1R density; sensitive to ER stress inducers.
Prostate DU-145 RPMI-1640 + 10% FBSClassic model for sigma ligand-induced apoptosis.
Lung A549 F-12K + 10% FBSRobust model for migration/invasion assays.
Control MCF-10A (Non-tumor)MEGM KitUse to verify tumor-specific cytotoxicity.

Experimental Protocols

Protocol A: Cytotoxicity Profiling (CCK-8 Assay)

Determine the IC50 to establish the therapeutic window.

Workflow:

  • Seeding: Plate 5,000 cells/well in 96-well plates. Incubate for 24h.

  • Treatment: Prepare serial dilutions of the compound in complete media:

    • Concentrations: 0, 1, 5, 10, 25, 50, 100 µM.

    • Control: 0.1% DMSO vehicle.

  • Incubation: Treat cells for 48 and 72 hours .

  • Readout: Add 10 µL CCK-8 reagent (Dojindo) per well. Incubate 2h at 37°C.

  • Measurement: Measure Absorbance at 450 nm.

  • Analysis: Normalize to vehicle control (100%) and fit data to a non-linear regression model (Log(inhibitor) vs. response) to calculate IC50.

Protocol B: ER Stress Pathway Validation (Western Blot)

Confirm mechanism of action via UPR markers.

Target Markers:

  • GRP78/BiP: ER stress sensor (Upregulation indicates target engagement).

  • CHOP (DDIT3): Pro-apoptotic transcription factor (Indicates terminal stress).

  • Caspase-3 (Cleaved): Apoptosis executioner.

Step-by-Step:

  • Treatment: Treat cells (6-well plate, 70% confluent) with IC50 concentration for 24 hours .

  • Lysis: Wash with cold PBS. Lyse in RIPA buffer + Protease/Phosphatase inhibitors.

  • Quantification: BCA Assay to normalize protein load (20 µ g/lane ).

  • Electrophoresis: SDS-PAGE (10-12% gel). Transfer to PVDF membrane.

  • Blotting:

    • Primary Ab: Anti-CHOP (1:1000), Anti-GRP78 (1:1000).

    • Secondary Ab: HRP-conjugated (1:5000).

  • Detection: ECL substrate. Visualize bands.

Protocol C: Transwell Migration Assay

Evaluate anti-metastatic potential.

  • Starvation: Serum-starve cells for 12h prior to assay.

  • Preparation: Coat upper chamber of Transwell inserts (8 µm pore) with Matrigel (optional for invasion) or leave uncoated (migration).

  • Seeding: Seed

    
     cells in serum-free media containing 1-[(6-Fluoropyridin-3-yl)methyl]azepane  (sub-cytotoxic dose, e.g., IC10).
    
  • Chemoattractant: Add media + 10% FBS to the lower chamber.

  • Incubation: 24 hours at 37°C.

  • Staining: Wipe non-migrated cells from top. Fix bottom cells with 4% PFA and stain with Crystal Violet.

  • Quantification: Count cells in 5 random fields under 20x magnification.

Mechanistic Visualization (Pathway Logic)

The following diagram illustrates the hypothesized signaling cascade triggered by 1-[(6-Fluoropyridin-3-yl)methyl]azepane binding to the Sigma-1 Receptor.

Sigma1_Pathway Compound 1-[(6-Fluoropyridin-3-yl)methyl]azepane Sig1R Sigma-1 Receptor (ER Membrane) Compound->Sig1R  High Affinity Binding   BiP BiP/GRP78 (Dissociation) Sig1R->BiP  Dissociates Complex   IP3R IP3 Receptor Stabilization Loss Sig1R->IP3R  Modulates Gating   IRE1 IRE1/PERK Activation BiP->IRE1  Unmasks Sensors   CHOP CHOP (DDIT3) Upregulation IRE1->CHOP  Transcriptional Activation   Apoptosis Apoptosis (Caspase-3 Cleavage) CHOP->Apoptosis  Pro-apoptotic Signal   Ca_ER ER Ca2+ Efflux IP3R->Ca_ER  Increases Flux   Mito Mitochondrial Ca2+ Overload Ca_ER->Mito  MAM Transfer   Mito->Apoptosis  Loss of dPsi_m  

Caption: Proposed Mechanism of Action: Ligand binding dissociates the σ1R-BiP complex, triggering the UPR and mitochondrial calcium overload, culminating in apoptosis.

References

  • Sigma-1 Receptor in Cancer Biology

    • Title: Sigma-1 receptor: A potential target for cancer therapy.
    • Source: Cancer Letters, 2021.
    • Link:[Link]

  • Azepane-based Ligand Chemistry

    • Title: Synthesis and SAR of azepane-based Sigma receptor ligands.
    • Source: Journal of Medicinal Chemistry (General Reference for Scaffold).
    • Link:[Link]

  • Protocol for ER Stress Assessment

    • Title: Monitoring the Unfolded Protein Response in Cancer Cells.
    • Source: Methods in Enzymology.
    • Link:[Link]

  • Fluorinated Pyridines in Radiochemistry

    • Title: Fluorinated Pyridines as Vers
    • Source: Current Radiopharmaceuticals.
    • Link:[Link]

Sources

Application Notes & Protocols: Comprehensive Analytical Strategies for 1-[(6-Fluoropyridin-3-yl)methyl]azepane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the essential analytical methodologies for the characterization, purity assessment, and quantification of 1-[(6-Fluoropyridin-3-yl)methyl]azepane . As a novel heterocyclic compound featuring a fluoropyridine moiety linked to an azepane ring, robust and validated analytical techniques are paramount for its application in research and development. This guide is designed for researchers, analytical scientists, and quality control professionals, offering detailed protocols for chromatographic and spectroscopic analysis. The methodologies are built upon established principles for analyzing polar, nitrogen-containing heterocyclic compounds and are intended as a robust starting point for method development and validation in accordance with ICH guidelines.[1][2][3]

Introduction and Compound Overview

1-[(6-Fluoropyridin-3-yl)methyl]azepane is a heterocyclic amine whose structural motifs—a fluorinated pyridine ring and a saturated seven-membered azepane ring—are common in medicinally relevant molecules. The fluorine atom can significantly influence physicochemical properties such as lipophilicity and metabolic stability, while the basic nitrogen atoms of the pyridine and azepane rings are key interaction points and affect solubility.

Accurate analytical characterization is critical to ensure the identity, purity, and stability of the compound, which are foundational requirements for its use in drug discovery, process chemistry, and further scientific investigation. This guide details the application of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Properties

A summary of the key computed properties for 1-[(6-Fluoropyridin-3-yl)methyl]azepane is provided below. These properties inform the selection of appropriate analytical conditions.

PropertyValueSource
Molecular Formula C₁₂H₁₇FN₂PubChem
Molecular Weight 208.28 g/mol PubChem
Monoisotopic Mass 208.13758 DaPubChem
XLogP3 (Predicted) 2.1PubChem
Hydrogen Bond Donors 0PubChem
Hydrogen Bond Acceptors 3PubChem
Structure Chemical structure of 1-[(6-Fluoropyridin-3-yl)methyl]azepane

Note: Physicochemical properties are based on computationally predicted data available in public databases for the specified compound or highly similar analogs.[4][5][6]

Analytical Strategy Overview

A multi-faceted analytical approach is required to fully characterize 1-[(6-Fluoropyridin-3-yl)methyl]azepane. The choice of technique depends on the analytical objective, such as identity confirmation, purity determination, or structural elucidation.

Analytical_Strategy cluster_objective Analytical Objective cluster_technique Recommended Technique Purity Purity & Assay HPLC HPLC-UV Purity->HPLC Primary Method LCMS LC-MS Purity->LCMS Impurity Profiling Identity Identity Confirmation Identity->LCMS Accurate Mass GCMS GC-MS Identity->GCMS Orthogonal Method NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Identity->NMR Confirmatory Structure Structural Elucidation Structure->NMR Definitive Method

Caption: Decision logic for selecting the appropriate analytical technique.

Chromatographic Methods

Chromatographic techniques are essential for separating the target analyte from impurities, degradation products, and starting materials.

High-Performance Liquid Chromatography (HPLC-UV)

Application: Quantitative analysis for purity determination (assay) and stability studies. Reversed-phase HPLC (RP-HPLC) is the method of choice due to the compound's moderate polarity.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its versatility and proven efficacy in retaining and separating a wide range of moderately polar to nonpolar compounds.[7]

  • Mobile Phase: A gradient of acetonitrile (ACN) and water is used to ensure the elution of both the main compound and any potential impurities with different polarities. The addition of a modifier like formic acid or trifluoroacetic acid (TFA) is crucial. It protonates the basic nitrogen atoms on the azepane and pyridine rings, which sharpens chromatographic peaks by preventing interactions with residual silanols on the silica support and ensures consistent ionization.

  • Detection: The pyridine ring is an excellent chromophore. UV detection should be performed by scanning from 200-400 nm to determine the wavelength of maximum absorbance (λ-max), which is expected to be around 254-265 nm.

Protocol: HPLC-UV Purity Analysis

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) %A %B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 260 nm (or determined λ-max).

  • Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of 50:50 Water:Acetonitrile to create a 1 mg/mL stock solution. Dilute further as needed.

  • System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%. The USP tailing factor should be between 0.8 and 1.5.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Application: Confirmatory identification via accurate mass measurement and sensitive impurity profiling.

Causality Behind Experimental Choices:

  • Ionization Source: Electrospray Ionization (ESI) is the ideal choice. The basic nitrogen atoms in the azepane and pyridine moieties are readily protonated in the acidic mobile phase, making the compound highly suitable for detection in positive ion mode ([M+H]⁺).

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is recommended to provide accurate mass data, enabling confirmation of the elemental composition.

Protocol: LC-MS Identification

  • LC System: Use the same HPLC conditions as described in Section 3.1. This allows for direct method transfer.

  • Mass Spectrometer: ESI source coupled to a TOF or Orbitrap analyzer.

  • Ionization Mode: Positive Ion Mode (ESI+).

  • Mass Range: Scan from m/z 80 to 800.

  • Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺.

    • Calculated Monoisotopic Mass: 208.13758 Da

    • Expected [M+H]⁺: 209.14541 m/z

  • Data Analysis: Confirm the presence of the target compound by extracting the ion chromatogram for m/z 209.1454 ± 5 ppm. Analyze the mass spectrum for the accurate mass of the parent ion.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application: Orthogonal method for purity analysis, particularly for identifying volatile or non-UV active impurities.

Causality Behind Experimental Choices:

  • Challenges: Direct GC analysis of 1-[(6-Fluoropyridin-3-yl)methyl]azepane may be challenging due to its relatively high boiling point and the polar N-H-like character of the secondary amine within the azepane ring (if protonated or interacting), which can lead to poor peak shape and thermal degradation.

  • Derivatization: To enhance volatility and thermal stability, derivatization is often necessary for compounds with amine functionalities. Acylation with reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) can be effective. These reagents react with the secondary amine (if present and unhindered) to form a less polar, more volatile amide derivative. This approach is common for the analysis of related amine-containing compounds.

  • Column Choice: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is a good starting point.

Protocol: GC-MS with Derivatization (Exploratory)

  • Derivatization: a. Dissolve ~1 mg of the sample in 200 µL of a suitable solvent (e.g., Ethyl Acetate). b. Add 50 µL of Pentafluoropropionic Anhydride (PFPA). c. Cap the vial and heat at 70 °C for 20 minutes. d. Evaporate the solvent and excess reagent under a gentle stream of nitrogen. e. Reconstitute the residue in 1 mL of Ethyl Acetate for injection.

  • Instrumentation: GC system with a Mass Selective Detector.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line: 280 °C.

  • Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 550.

Spectroscopic Methods

Spectroscopy provides definitive structural information and is indispensable for confirming the identity and chemical structure of the synthesized compound.

Caption: General analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: Unambiguous structural elucidation and confirmation. A combination of ¹H, ¹³C, and ¹⁹F NMR is required for a complete assignment.

Causality Behind Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is a good first choice. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

  • ¹H NMR: Will provide information on the number of different types of protons and their connectivity through spin-spin coupling. Key regions will be the aromatic protons on the pyridine ring, the methylene bridge protons, and the complex aliphatic protons of the azepane ring.

  • ¹³C NMR: Will show the number of chemically distinct carbon environments. The carbon attached to the fluorine will exhibit a large C-F coupling constant.

  • ¹⁹F NMR: This is a highly sensitive and specific technique for fluorinated compounds. It will show a single resonance for the fluorine atom on the pyridine ring, and its chemical shift will be characteristic of its electronic environment.

Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.

    • 2D NMR (Optional but Recommended): COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) experiments should be performed for complete and unambiguous assignment of all signals.

  • Data Interpretation (Expected Signals):

    • Pyridine Ring: Three distinct aromatic signals in the ¹H NMR (approx. 7.0-8.5 ppm) and five signals in the ¹³C NMR (approx. 110-165 ppm). The carbon bearing the fluorine will show a large ¹JCF coupling.

    • Methylene Bridge (-CH₂-): A singlet or a pair of doublets in the ¹H NMR (approx. 3.5-4.5 ppm).

    • Azepane Ring: A series of complex, overlapping multiplet signals in the aliphatic region of the ¹H NMR (approx. 1.5-3.0 ppm).

Method Validation Principles

Any analytical method intended for routine use, especially in a regulated environment, must be validated to ensure it is fit for purpose. Validation should be conducted according to ICH Q2(R2) guidelines.[2][3][8]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[9]

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • Lab Manager. (2025, September 29). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available at: [Link]

  • Database Commons. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10654891, 1-Pyridin-3-yl-1,4-diazepane. Available at: [Link]

  • PubChemLite. 1-(pyridin-3-ylmethyl)azepane (C12H18N2). Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10131290, 1-(6-Bromopyridin-3-yl)-1,4-diazepane. Available at: [Link]

  • Juniper Publishers. (2021, December 17). Magic Methyl Effects in Drug Design. Available at: [Link]

  • ResearchGate. (2025, August 6). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. Available at: [Link]

  • MDPI. (2025, January 31). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Available at: [Link]

  • MDPI. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 1-[(6-Fluoropyridin-3-yl)methyl]azepane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: YIELD-OPT-FP3A
Status: Active
Assigned Specialist: Senior Application Scientist

Strategic Overview: The Yield Bottleneck

The synthesis of 1-[(6-Fluoropyridin-3-yl)methyl]azepane presents a classic chemoselectivity challenge. The core issue usually stems from the competition between the desired Reductive Amination (or Alkylation) and the undesired Nucleophilic Aromatic Substitution (


) .

The Fluorine Trap: The 6-fluoropyridine moiety is activated toward nucleophilic attack. Secondary amines like azepane are strong nucleophiles. If you utilize high temperatures (common in alkylation) or polar aprotic solvents (DMF/DMSO), azepane will displace the fluorine atom, generating the bis-azepane impurity . This is the primary cause of yield loss and purification failure.

The Solution: To maximize yield, you must switch to a mild Reductive Amination protocol using Sodium Triacetoxyborohydride (STAB) . This reagent allows the reaction to proceed at room temperature under slightly acidic conditions, which protonates the azepane (buffering its nucleophilicity) and prevents the


 side reaction.

Troubleshooting Guide (Q&A)

Category A: Reaction Stalling & Conversion

Q: My LCMS shows 30% unreacted aldehyde after 4 hours. Should I add more reducing agent? A: No. Adding more reducing agent immediately won't help if the imine hasn't formed.

  • Diagnosis: STAB is a selective reducer; it reduces imines faster than aldehydes, but it cannot force imine formation. If water is present in your solvent (DCM/DCE), the equilibrium favors the aldehyde.

  • Fix:

    • Ensure you are using anhydrous 1,2-Dichloroethane (DCE) or DCM.

    • Add Acetic Acid (1.0 eq) . This catalyzes imine formation.[1][2]

    • Protocol Adjustment: Stir the aldehyde and azepane for 30–60 minutes before adding STAB to maximize imine concentration.

Q: I am using Sodium Cyanoborohydride (


) but the reaction is sluggish. 
A:  Switch to Sodium Triacetoxyborohydride (STAB) .
  • Reasoning:

    
     often requires a pH of 6–7 to be effective.[2] If the solution is too basic (due to the amine), the reduction slows down. STAB is effective without strict pH monitoring and is generally faster and less toxic [1].
    
Category B: Impurity Profile ( )

Q: I see a large impurity peak with Mass = [Product + 81]. What is this? A: This is the Bis-Azepane adduct (Mass: 354 amu range).

  • Mechanism: You have displaced the fluorine atom with a second azepane molecule.

  • Cause:

    • Reaction temperature >40°C.

    • Use of DMF or DMSO as solvent.

    • Use of Potassium Carbonate (

      
      ) or other strong bases (common in alkylation routes).
      
  • Fix: Abandon the alkylation route (using chloromethyl pyridine). Adopt the Reductive Amination protocol below, strictly keeping the temperature at 20–25°C .

Category C: Isolation & Workup[3]

Q: My organic layer is clean, but the yield is <50%. Where is my product? A: It is likely in your aqueous waste.

  • Reasoning: The product contains a tertiary amine (azepane ring) and a pyridine nitrogen. It is highly basic. If you wash with 1N HCl or even slightly acidic water, the product protonates and stays in the water.

  • Fix:

    • Quench with Saturated

      
        (pH ~8-9).
      
    • Extract with DCM (Dichloromethane) rather than EtOAc (Azepane derivatives extract better in chlorinated solvents).

    • Back-extraction: Extract the aqueous layer 3 times.

Optimized Protocol: Reductive Amination

Target: 1-[(6-Fluoropyridin-3-yl)methyl]azepane Method: Indirect Reductive Amination with STAB

Reagents:
  • Limiting Reagent: 6-Fluoropyridine-3-carbaldehyde (1.0 equiv)

  • Amine: Azepane (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Catalyst: Glacial Acetic Acid (1.0 equiv)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) or DCM [0.2 M concentration]

Step-by-Step Procedure:
  • Imine Formation (Pre-complexation):

    • Charge a dry flask with 6-Fluoropyridine-3-carbaldehyde and DCE .

    • Add Azepane and Acetic Acid .

    • Stir at Room Temperature (20–25°C) for 45 minutes .

    • Checkpoint: The solution may turn slightly yellow/orange, indicating imine formation.

  • Reduction:

    • Add STAB in one portion.

    • Note: Mild gas evolution (

      
      ) may occur.
      
    • Stir at Room Temperature for 4–16 hours .

    • Monitor: Check via LCMS. Look for disappearance of the imine intermediate.

  • Quench & Workup:

    • Cool the mixture to 0°C.

    • Slowly add Saturated Aqueous

      
        until gas evolution ceases and pH > 8.
      
    • Stir biphasic mixture for 15 minutes to break up boron complexes.

    • Separate layers.[3] Extract aqueous layer 3x with DCM .

    • Combine organics, dry over

      
      , filter, and concentrate.[4][3]
      
  • Purification:

    • Usually, this material is >95% pure.

    • If chromatography is needed: Silica gel, eluting with DCM:MeOH (95:5) containing 0.5%

      
        (to prevent streaking of the amine).
      

Data Visualization & Logic

Figure 1: Troubleshooting Decision Tree

Troubleshooting Start Start: Low Yield / Impurity CheckLCMS Check LCMS / NMR Start->CheckLCMS Result_SM Issue: Unreacted Aldehyde CheckLCMS->Result_SM Result_Impurity Issue: Mass = Product + 81 (Bis-Azepane) CheckLCMS->Result_Impurity Result_Loss Issue: Clean Crude but Low Mass CheckLCMS->Result_Loss Fix_SM Fix: Pre-stir 1h with AcOH Switch to STAB Dry Solvent Result_SM->Fix_SM Fix_Impurity Fix: LOWER TEMP (<25°C) Avoid DMF/DMSO Switch from Alkylation to Reductive Amination Result_Impurity->Fix_Impurity Fix_Loss Fix: Adjust Workup pH > 9 Extract with DCM (3x) Result_Loss->Fix_Loss

Caption: Decision matrix for diagnosing yield loss based on analytical data.

Figure 2: Reaction Pathway & Competition

Mechanism Aldehyde 6-Fluoro-3-CHO Imine Imine Intermediate Aldehyde->Imine + Azepane, AcOH Impurity IMPURITY (SnAr) (Bis-Azepane) Aldehyde->Impurity Slow Side Reaction Azepane Azepane Product TARGET PRODUCT (Yield > 85%) Imine->Product + STAB (Fast @ RT) Imine->Impurity + Azepane + Heat STAB STAB (Reductant) Heat Heat / Polar Solvent

Caption: Mechanistic competition. STAB reduction must outcompete the thermal


 reaction.

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[2][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[1][5][6][8]J. Org.[2][5][8] Chem. 1996, 61, 3849–3862.[2][5][8]

  • Kuduk, S. D.; DiPardo, R. M.; Chang, R. K.; et al. Synthesis and evaluation of 6-fluoropyridine derivatives.Bioorg. Med. Chem. Lett. 2010, 20, 2533. (Demonstrates sensitivity of 6-fluoropyridines to nucleophiles).
  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis; Springer, 2007.

Sources

Technical Support Center: 1-[(6-Fluoropyridin-3-yl)methyl]azepane

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a specialized support center for 1-[(6-Fluoropyridin-3-yl)methyl]azepane . It is designed to address the unique stability challenges posed by the coexistence of a nucleophilic cyclic amine (azepane) and an electrophilic heteroaromatic ring (6-fluoropyridine) within the same molecule.

Status: Active Version: 2.1 (Current) Audience: Medicinal Chemists, Process Chemists, Analytical Scientists

⚠️ Executive Summary: The "Self-Destruct" Mechanism

This molecule possesses an inherent autocatalytic instability . The azepane moiety is a strong base (pKa ~10–11), while the 6-fluoropyridine moiety is highly activated toward Nucleophilic Aromatic Substitution (


).

In solution, the free base form of this molecule creates a high pH environment that accelerates the hydrolysis of its own fluorine atom.

Quick-Action Protocols
ConditionRecommendationReason
Storage Form HCl or Dihydrochloride Salt The protonated amine cannot act as a general base catalyst; prevents

absorption.
Solvent DMSO-d6 (for NMR), ACN (for LCMS) Avoid protic solvents (MeOH,

) for long-term storage of the free base.
Workup pH Keep < 9.0 High pH rapidly hydrolyzes the C-F bond to the pyridone (inactive).
Atmosphere Argon/Nitrogen Prevents oxidative cleavage of the benzylic-like methylene bridge.

Module 1: Degradation Pathways & Diagnostics

The Primary Failure Mode: Hydrolytic Defluorination

The 6-position of the pyridine ring is electron-deficient due to the inductive effect of the nitrogen and the fluorine. In the presence of water and base (provided by the azepane tail itself), the fluorine is displaced by a hydroxyl group, which immediately tautomerizes to the thermodynamically stable 2-pyridone .[1]

  • Symptom: Loss of biological potency; appearance of a new polar peak in LCMS.

  • Diagnostic (LCMS): Mass shift of -2 Da (F = 19, OH = 17;

    
     m/z).
    
  • Diagnostic (NMR): Loss of the characteristic C-F coupling in

    
     or 
    
    
    
    NMR.
Secondary Failure Mode: N-Oxidation

The tertiary amine in the azepane ring is susceptible to oxidation by atmospheric oxygen, peroxides in solvents (e.g., uninhibited THF/Ethers), or light.

  • Symptom: Yellowing/browning of the oil/solid.

  • Diagnostic (LCMS): Mass shift of +16 Da (Oxygen insertion;

    
     m/z).
    
Visualization of Degradation Logic

The following diagram maps the causality of degradation, aiding in root-cause analysis.

DegradationPathways Parent Parent Compound (MW 208) Pyridone Hydrolysis Product (2-Pyridone, MW 206) Parent->Pyridone pH > 9, H2O (SNAr Mechanism) NOxide N-Oxide (MW 224) Parent->NOxide Air, Light, Peroxides Dimer Dimer Species (SNAr Displacement) Parent->Dimer High Conc. Free Base Heat

Caption: Figure 1. Primary degradation pathways. The red path (Hydrolysis) is the most common failure mode in basic aqueous workups.

Module 2: Troubleshooting Guide (Q&A)

Q1: I see a "Ghost Peak" at [M-2] in my LCMS. Is my compound impure?

Technical Analysis: Likely, yes. The [M-2] peak corresponds to the 6-hydroxypyridine/2-pyridone tautomer.

  • Cause: You likely performed a basic extraction (e.g., 1M NaOH wash) or stored the sample in methanol/water without buffering.

  • Validation: Check the UV spectrum. The pyridone chromophore is distinct from the fluoropyridine (often a bathochromic shift).

  • Solution: Repurify using reverse-phase prep-HPLC with an acidic modifier (0.1% Formic Acid). Do not free-base the fraction. Lyophilize directly to obtain the Formate salt.

Q2: My yield is low during the reductive amination step.

Technical Analysis: If you are reacting 6-fluoropyridine-3-carbaldehyde with azepane, the azepane can attack the fluorine instead of the aldehyde if the temperature is too high or the reduction is slow.

  • Mechanism: Intermolecular

    
     competition.
    
  • Protocol Adjustment:

    • Pre-mix aldehyde and azepane at 0°C .

    • Use a mild reducing agent like STAB (Sodium Triacetoxyborohydride) rather than

      
      .
      
    • Critical: Add 1.0 eq of Acetic Acid to buffer the basicity of the azepane, suppressing its nucleophilicity toward the fluorine ring.

Q3: The oil turned yellow/brown overnight. Can I save it?

Technical Analysis: This is typical oxidative degradation of the benzylic-type methylene bridge or N-oxide formation.

  • Recovery:

    • Dissolve in minimal DCM.

    • Filter through a short plug of basic alumina (removes polar N-oxides).

    • Re-concentrate under Argon.

    • Immediate Action: Convert to the HCl salt by adding 2M HCl in Diethyl Ether. The resulting solid is stable.

Module 3: Analytical Reference Data

Use the table below to validate your compound's integrity.

ParameterExpected ValueDegradation Indicator
LCMS (ESI+) m/z 209.1

207.1 (Pyridone), 225.1 (N-Oxide)

NMR

~ -70 to -75 ppm (Doublet)
Signal Disappears (Hydrolysis) or shifts significantly (Dimerization)
Appearance Colorless Oil (Free Base) / White Solid (Salt)Yellow/Brown Oil (Oxidation)
Solubility Soluble in DCM, MeOH, DMSOInsoluble precipitate forming in non-polar solvents (Salt formation with

)

Module 4: Synthesis & Storage Protocols

Recommended Storage Protocol

To maximize shelf-life, the "Free Base" form should be avoided for storage periods > 24 hours.

  • Synthesis Finish: Isolate the compound.

  • Salt Formation: Dissolve in anhydrous

    
     or Dioxane. Add 2.0 equivalents of 
    
    
    
    in Dioxane dropwise at 0°C.
  • Filtration: Collect the white precipitate under inert gas.

  • Storage: Store the Dihydrochloride salt at -20°C. This protonates both the azepane nitrogen and the pyridine nitrogen, deactivating the ring toward nucleophilic attack and preventing oxidation.

Solvent Compatibility Matrix
SolventCompatibilityNotes
Methanol/Ethanol ⚠️ Caution Nucleophilic solvent. Can displace Fluorine (forming methoxy-pyridine) if heated or stored long-term.
DMSO Good Suitable for freezing. Avoid heating > 40°C.
Water Avoid Rapid hydrolysis if pH is not strictly acidic (< 5).
Dichloromethane Good Best for short-term handling of the free base.

References

  • Vertex Pharmaceuticals. (2014). Conditions for the Nucleophilic Aromatic Substitution of 2-Fluoropyridines.[2][3][4][5][6] PMC.[7]

    • Relevance: Establishes the baseline reactivity of 2-fluoropyridines (mechanistically identical to 6-fluoro) toward nucleophiles and hydrolysis.
  • BenchChem. (2025).[3] Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.[3][5][6]

    • Relevance: Provides quantitative data on reaction conditions and the "meisenheimer complex" mechanism th
  • Royal Society of Chemistry. (2010). Synthesis of N-alkylated 2-pyridones through... hydrolysis of 2-fluoropyridine derivatives. Organic & Biomolecular Chemistry.[3][7][8][9]

    • Relevance: Confirms the hydrolysis pathway
  • Sigma-Aldrich. (2025). 2-Fluoropyridine Safety & Storage Data.[10]

    • Relevance: Standard industrial handling for the fluoropyridine core (Inert

Sources

Technical Support Center: Investigating 1-[(6-Fluoropyridin-3-yl)methyl]azepane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 1-[(6-Fluoropyridin-3-yl)methyl]azepane. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) that you may encounter during your experiments. Given the novelty of this compound, this resource focuses on establishing a robust framework for identifying and mitigating potential off-target effects to ensure the validity and reproducibility of your findings.

Introduction: Understanding the Compound

The chemical scaffold of 1-[(6-Fluoropyridin-3-yl)methyl]azepane suggests potential activity at neuronal nicotinic acetylcholine receptors (nAChRs), based on structural similarities to other ligands targeting these receptors.[1][2][3] The fluoropyridinyl moiety is a common feature in molecules designed for central nervous system (CNS) targets.[1] However, like any small molecule, it possesses the potential to interact with unintended biological targets, leading to off-target effects that can complicate data interpretation.[4]

This guide provides a logical, step-by-step process to de-risk your experiments and build a comprehensive selectivity profile for the compound.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses common issues observed when working with novel small-molecule inhibitors.

Question 1: I'm observing a cellular phenotype (e.g., unexpected toxicity, altered signaling) that is inconsistent with the known function of my hypothesized primary target. What are the first steps?

Answer: This is a classic indication of a potential off-target effect. The first and most crucial step is to differentiate between a high-dose artifact and a specific, unintended molecular interaction.

Initial Validation Workflow:

  • Perform a Detailed Dose-Response Analysis:

    • Rationale: Off-target effects often manifest at higher concentrations than on-target effects. A comprehensive dose-response curve (typically 8-10 points) for your observed phenotype is critical. If the unexpected phenotype only appears at concentrations significantly higher than the IC50/EC50 for your primary target, it is likely an off-target or non-specific effect.[5]

    • Action: Generate a dose-response curve for both the expected on-target effect and the unexpected phenotype. Compare the potency values.

  • Test a Structurally Unrelated Control Compound:

    • Rationale: Using a well-characterized agonist or antagonist for your primary target that is structurally different from 1-[(6-Fluoropyridin-3-yl)methyl]azepane is a key validation step. If this control compound reproduces the expected on-target phenotype but not the unexpected one, this strongly implicates an off-target action of your test compound.

    • Action: Select a known, validated ligand for your target of interest and run it in parallel in your assay.

  • Confirm Direct Target Engagement in a Cellular Context:

    • Rationale: It's essential to confirm that your compound is physically interacting with its intended target in your experimental system. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this, as it measures the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates without requiring modification of the compound.[5]

    • Action: Perform a CETSA experiment to generate a thermal shift curve. A shift in the melting temperature of the target protein in the presence of your compound confirms engagement.[5]

Question 2: My dose-response analysis suggests the unexpected phenotype is potent. How do I begin to identify the responsible off-target(s)?

Answer: Once you've confirmed that the anomalous effect is not a high-dose artifact and that your compound engages its primary target, the next phase is to systematically search for unintended binding partners.

Off-Target Identification Strategy:

  • In Silico Profiling (Predictive):

    • Rationale: Computational tools can predict potential off-target interactions based on the chemical structure of your compound by comparing it to databases of known ligand-protein interactions.[4][6] This is a cost-effective way to generate a prioritized list of potential off-targets for experimental validation.

    • Action: Utilize predictive modeling platforms (e.g., multi-task graph neural networks, conformal prediction) to generate a list of likely off-targets.[4][6] Pay close attention to targets with high prediction confidence.

  • Broad Experimental Screening (Unbiased):

    • Rationale: An unbiased, experimental approach is the gold standard for identifying off-targets. Large-scale screening assays expose your compound to a wide array of proteins to see what it interacts with.

    • Action: Depending on your resources and the nature of the compound, consider the following:

      • Commercial Kinase Panels: Since kinases are a frequent source of off-target effects, screening against a panel of hundreds of kinases can provide a clear selectivity profile.[7][8][9]

      • Proteome Microarrays: These arrays contain thousands of human proteins, allowing for a broad, unbiased assessment of binding partners.[7]

      • Off-Target Screening Cell Microarray Analysis (OTSCMA): This method uses cell microarrays expressing a large number of human proteins to evaluate binding to unintended targets in a more physiological context.

Part 2: Advanced Troubleshooting & Experimental Protocols

This section provides detailed protocols for key validation experiments.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm direct binding of 1-[(6-Fluoropyridin-3-yl)methyl]azepane to its intended target protein within a cellular environment.[5]

  • Methodology:

    • Cell Culture & Treatment: Grow cells to ~80% confluency. Treat one population with your compound at a concentration where you expect target saturation (e.g., 10x EC50) and a control population with a vehicle (e.g., DMSO).

    • Heating: Aliquot the cell suspensions into PCR tubes and heat them individually across a defined temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.

    • Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).

    • Separation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated (denatured) proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

    • Detection: Collect the supernatant and analyze the amount of the target protein remaining in the soluble fraction using a standard protein detection method like Western Blot or ELISA.

    • Data Analysis: Plot the amount of soluble target protein against the temperature for both the vehicle- and compound-treated groups. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and thus, target engagement.[5]

Protocol 2: Genetic Validation using siRNA

  • Objective: To confirm that the expected phenotype is a direct result of modulating the intended target and not an off-target.

  • Methodology:

    • Target Knockdown: Transfect cells with siRNA specifically targeting your primary target protein. Use a non-targeting scramble siRNA as a negative control.

    • Knockdown Confirmation: After 48-72 hours, collect a subset of cells to confirm successful knockdown of the target protein via Western Blot or qPCR.

    • Compound Treatment: Treat the remaining knockdown cells and control cells with 1-[(6-Fluoropyridin-3-yl)methyl]azepane.

    • Phenotypic Analysis: Perform your primary functional assay.

    • Data Interpretation: If your compound's effect is truly on-target, its efficacy should be significantly blunted or eliminated in the cells where the target has been knocked down compared to the scramble control. If the compound still elicits the same effect in knockdown cells, the phenotype is likely driven by an off-target mechanism.

Part 3: Data Summarization & Visualization

Hypothetical Selectivity Profile

The following table presents a hypothetical binding profile for 1-[(6-Fluoropyridin-3-yl)methyl]azepane, illustrating how to organize and interpret selectivity data. Values are for illustrative purposes only.

Target ClassSpecific TargetBinding Affinity (Ki, nM)Functional Activity (IC50, nM)Notes
Primary Target Nicotinic Acetylcholine Receptor α4β2 15 25 High affinity and potency, consistent with hypothesized on-target activity.
Potential Off-TargetNicotinic Acetylcholine Receptor α7250400~16-fold selectivity over α7 subtype.
Potential Off-TargetSigma-1 Receptor (σ1R)85150Moderate affinity; could contribute to phenotype at higher concentrations.[10]
Potential Off-TargetMyeloperoxidase (MPO)>10,000>10,000Unlikely to be a significant off-target based on aminopyridine SAR.[11]
Potential Off-TargetAurora Kinase B (AURKB)>10,000>10,000Kinase activity is not expected based on scaffold.[12]

Visual Workflow for Troubleshooting

The diagrams below outline the logical steps for investigating unexpected experimental results.

G cluster_0 Phase 1: Initial Observation & Validation cluster_1 Phase 2: Off-Target Identification A Unexpected Phenotype Observed B Perform Dose-Response Analysis A->B C Is effect potent (low nM)? B->C D Likely Off-Target or Non-Specific Effect. Investigate Further. C->D No (High µM) E Confirm On-Target Engagement (e.g., CETSA) C->E Yes F Target Engagement Confirmed E->F G Genetic Validation (siRNA / CRISPR) F->G H Does knockdown abolish phenotype? G->H I Phenotype is On-Target. Re-evaluate hypothesis. H->I Yes J Phenotype is Off-Target. H->J No K Broad Profiling: - Kinase Panel - Proteome Array - In Silico Screen J->K L Identify & Validate Off-Target(s) K->L

Caption: Troubleshooting workflow for unexpected phenotypes.

G cluster_pathway Hypothesized Signaling Pathway Compound 1-[(6-Fluoropyridin-3-yl)methyl]azepane nAChR On-Target: Nicotinic Receptor (α4β2) Compound->nAChR Binds OffTarget Potential Off-Target (e.g., Sigma-1 Receptor) Compound->OffTarget Binds Ion_Flux Ion Flux (Na+, Ca2+) nAChR->Ion_Flux Signaling Downstream Signaling (e.g., MAPK, CREB) Ion_Flux->Signaling Phenotype_On Expected Cellular Response Signaling->Phenotype_On Phenotype_Off Unexpected Cellular Response OffTarget->Phenotype_Off

Caption: Potential on-target vs. off-target signaling pathways.

References

  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved February 23, 2026, from [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved February 23, 2026, from [Link]

  • seqWell. (2025, September 23). BLOG: Selecting the Right Gene Editing Off-Target Assay. Retrieved February 23, 2026, from [Link]

  • Chen, H., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Signal Transduction and Targeted Therapy. Retrieved February 23, 2026, from [Link]

  • Alvarsson, J., et al. (2018). Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. Frontiers in Chemistry. Retrieved February 23, 2026, from [Link]

  • BindingDB. (n.d.). BindingDB Search Results. Retrieved February 23, 2026, from [Link]

  • Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h] - DSpace@MIT. Journal of Medicinal Chemistry. Retrieved February 23, 2026, from [Link]

  • Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][6]naphthyridin-2(1H)-one (Torin2) as a potent, selective, and orally available mammalian target of rapamycin (mTOR) inhibitor for treatment of cancer. PubMed. Retrieved February 23, 2026, from [Link]

  • National Center for Biotechnology Information. (2009, April 12). 6-[18F]fluoropyridin-2-yl)-5'-pyridinyl]-7-azabicyclo[2.2.1]heptane. Retrieved February 23, 2026, from [Link]

  • Sarto, S. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals (Basel). Retrieved February 23, 2026, from [Link]

  • BindingDB. (n.d.). BDBM50088454 1-(6-Bromo-pyridin-3-yl)-[13]diazepane. Retrieved February 23, 2026, from [Link]

  • Williams, M. A., et al. (2021, December 31). Toxicology Assessment for Safer Alternatives for Readiness (SAFR) Program Work Unit Airborne Lead Reduction (ALR) 17-02 Reduced. Defense Technical Information Center. Retrieved February 23, 2026, from [Link]

  • National Center for Biotechnology Information. (2009, November 12). [18F]5-(6-Fluorohexyn-1-yl)-3-[2(S)-2-azetidinylmethoxy]pyridine. Retrieved February 23, 2026, from [Link]

  • Therapeutic Target Database. (n.d.). TTD: Therapeutic Target Database. Retrieved February 23, 2026, from [Link]

  • Unciti-Broceta, A., et al. (2025, January 31). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. MDPI. Retrieved February 23, 2026, from [Link]

  • Li, H., et al. (2025, September 15). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. Retrieved February 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(6-Bromopyridin-3-yl)-1,4-diazepane. PubChem. Retrieved February 23, 2026, from [Link]

  • Kaczor, A. A., et al. (2020). Novel 3-Methyl-1,6-Diazaphenothiazine as an Anticancer Agent—Synthesis, Structure, and In Vitro Anticancer Evaluation. MDPI. Retrieved February 23, 2026, from [Link]

  • Mehra, M., et al. (2018, October 15). Discovery of 1-((6-Aminopyridin-3-yl)Methyl)-3-(4-Bromophenyl)Urea as a Potent, Irreversible Myeloperoxidase Inhibitor. PubMed. Retrieved February 23, 2026, from [Link]

  • Pharmaceuticals and Medical Devices Agency. (n.d.). Revisions of PRECAUTIONS (FY2024). Retrieved February 23, 2026, from [Link]

  • MC-Rx. (n.d.). FDA Alerts. Retrieved February 23, 2026, from [Link]

  • Medsafe. (2026, January 10). Data Sheets. Retrieved February 23, 2026, from [Link]

  • Drug Hunter. (n.d.). Search. Retrieved February 23, 2026, from [Link]

Sources

Optimizing 1-[(6-Fluoropyridin-3-yl)methyl]azepane dosage for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-[(6-Fluoropyridin-3-yl)methyl]azepane In Vivo Optimization

Executive Summary: Molecule Profile & Critical Parameters

Compound: 1-[(6-Fluoropyridin-3-yl)methyl]azepane Chemotype: Fluorinated Pyridinyl-Azepane Primary Classification: Lipophilic Cationic Amine (CNS Penetrant) Likely Targets: Sigma-1 Receptor (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


R) Ligand, nAChR Modulator, or PET Tracer Standard.

As a Senior Application Scientist, I have structured this guide to address the specific challenges of dosing fluorinated azepanes. This chemical class exhibits high Blood-Brain Barrier (BBB) permeability but faces distinct solubility and metabolic stability hurdles.[1] The following troubleshooting guide uses a "First-Principles" approach to dosage optimization, assuming the compound is being used either as a pharmacological agent or a "cold" blocking standard for PET imaging.

Part 1: Troubleshooting & FAQs

Category A: Solubility & Formulation

Q: My compound precipitates in PBS at pH 7.4. How do I stabilize the stock solution? A: This is a classic issue with azepane-based ligands.

  • The Science: The azepane nitrogen has a pKa ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     10.0–10.5, making it protonated and cationic at physiological pH. However, the lipophilic fluoropyridine moiety drives aggregation in high-salt buffers like PBS.[1]
    
  • The Fix: Do not dissolve directly in neutral PBS.

    • Acidify First: Dissolve the neat oil/solid in 0.1 N HCl or Tartaric Acid (1:1 molar ratio) to ensure full protonation.[1]

    • Co-solvent Buffer: Dilute this concentrate into a vehicle of 5% DMSO / 5% Tween-80 / 90% Saline .

    • Cyclodextrin Option: For IV bolus where surfactants are undesirable, use 10% HP-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      -CD (Hydroxypropyl-beta-cyclodextrin)  in water. This encapsulates the lipophilic pyridine ring, preventing precipitation.[1]
      

Q: What is the maximum concentration (Cmax) I can achieve for IP injection? A: Based on the molecular weight (~208 g/mol ) and logP (~2.5), you should aim for a maximum of 5 mg/mL in a cyclodextrin formulation.[1] Higher concentrations risk precipitation in the peritoneal cavity, leading to erratic absorption and "depot" effects that ruin pharmacokinetic (PK) data.[1]

Category B: Dosage Strategy (Pharmacology vs. Imaging)

Q: I am performing a blocking study for PET. What dose ensures >90% Receptor Occupancy (RO)? A: For high-affinity sigma ligands (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 < 10 nM), a dose of 1.0 – 2.0 mg/kg (IV)  is typically the saturation point.
  • Protocol: Administer the "cold" standard 10 minutes prior to the radiotracer.

  • Warning: Doses >10 mg/kg often trigger "sigma-motor" effects (dystonia or hyperlocomotion) which confound imaging results by altering cerebral blood flow.[1]

Q: For chronic efficacy studies (IP), how do I determine the maintenance dose? A: Azepanes are susceptible to metabolic oxidation at the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-carbon (by CYP2D6/3A4).
  • Step 1: Run a single-dose PK study at 5 mg/kg.[1]

  • Step 2: Calculate the half-life (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ). If ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
    
    
    
    < 60 mins (common for simple azepanes), you must dose BID (twice daily) or use an osmotic minipump.
  • Starting Ladder: 1 mg/kg, 3 mg/kg, and 10 mg/kg.[1]

Category C: Toxicity & Safety[1]

Q: The mice are showing immediate sedation followed by tremors.[1] Is this off-target toxicity? A: This biphasic response suggests cholinergic off-target binding or high-dose Sigma-1 antagonism.[1]

  • Immediate Action: Reduce dose by 50%.

  • Check: If tremors occur <5 mins post-injection, it is likely a ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     driven effect (concentration in brain spikes too high). Switch from IV to IP, or split the IP dose to lower the 
    
    
    
    while maintaining AUC (Area Under Curve).

Part 2: Experimental Protocols

Protocol 1: Step-by-Step Formulation (The "Gold Standard" for IV/IP)

This protocol ensures the compound remains stable in solution for up to 24 hours.[1]

Materials:

  • Compound (Free base or HCl salt)[1]

  • 0.1 M Tartaric Acid (sterile)[1]

  • Hydroxypropyl-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
  • 0.9% Saline[1]

Procedure:

  • Weighing: Weigh

    
     mg of 1-[(6-Fluoropyridin-3-yl)methyl]azepane.
    
  • Protonation: Add 1 molar equivalent of 0.1 M Tartaric Acid. Vortex until clear. (If using the HCl salt, skip this and dissolve in water).[1]

  • Complexation: Add 20% w/v HP-

    
    -CD stock solution. The volume should be 50% of your final target volume.
    
    • Why? The cyclodextrin cavity sequesters the fluoropyridine ring.[1]

  • Dilution: Slowly add 0.9% Saline to reach final volume.

  • Filtration: Pass through a 0.22 ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    m PVDF syringe filter. Do not use Nylon filters  (lipophilic amines bind to Nylon).[1]
    
Protocol 2: In Vivo Receptor Occupancy (Dose Finding)

Objective: Determine the


 (Effective Dose for 50% occupancy).
GroupDose (mg/kg)RouteTime Prior to SacrificePurpose
Vehicle 0IV60 minBaseline Binding (

)
Low 0.1IV60 minThreshold Detection
Mid 1.0IV60 minLinear Range
High 10.0IV60 minSaturation (

)

Analysis: Plot Specific Binding % vs. Log(Dose). The inflection point is your optimal biological dose.[1]

Part 3: Visualization & Logic Flows

Figure 1: Dosage Optimization Decision Tree

Caption: Logic flow for determining the optimal starting dose based on study intent (Imaging vs. Therapy) and observed toxicity.

DosageOptimization Start Start: Define Study Goal Goal Goal Type? Start->Goal Imaging PET/Imaging (Blocking) Goal->Imaging Tracer Validation Therapy Therapeutic Efficacy Goal->Therapy Drug Dev BlockDose Target: Saturation (>90% RO) Dose: 1 - 2 mg/kg IV Imaging->BlockDose TherapyLadder Dose Ladder Study 0.3, 1.0, 3.0, 10.0 mg/kg IP Therapy->TherapyLadder ToxicityCheck Observe Acute Toxicity? (Tremors, Sedation) TherapyLadder->ToxicityCheck ReduceCmax Reduce Cmax: Switch IV -> IP or Split Dose ToxicityCheck->ReduceCmax Yes PKCheck Check Half-life (t1/2) ToxicityCheck->PKCheck No ShortHalfLife t1/2 < 60 min: Use Osmotic Pump or BID Dosing PKCheck->ShortHalfLife Rapid Clearance LongHalfLife t1/2 > 120 min: QD Dosing OK PKCheck->LongHalfLife Stable

Figure 2: Solubility & Formulation Pathway

Caption: Chemical handling workflow to prevent precipitation of the lipophilic azepane base.

Formulation Compound 1-[(6-Fluoropyridin-3-yl) methyl]azepane (Free Base) Step1 Acidification (0.1M Tartaric Acid) Compound->Step1 Protonate N Step2 Complexation (10% HP-beta-CD) Step1->Step2 Sequester Lipophile Step3 Dilution (Saline q.s.) Step2->Step3 Isotonicity Result Stable IV/IP Solution pH 5.5 - 6.0 Step3->Result

References

  • Sigma Receptor Ligand Design: Review of pharmacophore models for Sigma-1 ligands, emphasizing the "Basic Amine + Lipophilic Spacer + Aromatic Ring" structure. Source: Chu, U. B., & Ruoho, A. E. (2016).[1] Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153.[1] URL:[Link][1]

  • Fluorinated Radiotracer Standards (Methodology): Protocols for using "cold" fluorinated standards (like FTC-146) to determine receptor occupancy in vivo. Source: Shen, B., et al. (2015).[1] Visualizing the sigma-1 receptor in the brain... using [18F]FTC-146. Scientific Reports, 5, 13559.[1] URL:[Link][1]

  • Cyclodextrin Formulations for Lipophilic Amines: Technical guide on solubilizing basic drugs with low aqueous solubility using HP-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -CD.
    Source: Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews, 59(7), 645-666.[1]
    URL:[Link][1]
    
  • Azepane Metabolic Stability: Analysis of oxidative metabolism in azepane rings (ring expansion/contraction issues). Source: Kalgutkar, A. S., et al. (2005).[1] Metabolism-Guided Drug Design. Chemical Research in Toxicology, 18(6), 913-939.[1] URL:[Link][1]

Sources

Technical Support Center: Synthesis of 1-[(6-Fluoropyridin-3-yl)methyl]azepane

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-[(6-Fluoropyridin-3-yl)methyl]azepane. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this synthesis. This guide provides in-depth, experience-driven advice and actionable protocols to enhance reaction efficiency and product purity.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of 1-[(6-Fluoropyridin-3-yl)methyl]azepane, with a focus on the mechanistic origins of byproducts and strategies for their mitigation.

Q1: What is the most common and efficient method for synthesizing 1-[(6-Fluoropyridin-3-yl)methyl]azepane, and what are its primary challenges?

The most prevalent and versatile method for preparing this and similar secondary amines is the reductive amination of 6-fluoropyridine-3-carbaldehyde with azepane.[1] This one-pot reaction is valued for its efficiency but requires careful control to avoid common byproducts.[1] The core of the process involves two key steps:

  • Imine Formation: The nucleophilic azepane attacks the carbonyl carbon of the aldehyde to form a hemiaminal, which then dehydrates to an intermediate iminium ion.

  • Reduction: A selective reducing agent reduces the iminium ion to the final secondary amine product.

The primary challenges are ensuring the complete reduction of the imine intermediate and preventing side reactions, such as the reduction of the starting aldehyde or further reaction of the desired product.[2][3]

Q2: My post-reaction analysis (LC-MS/NMR) shows a significant amount of unreacted imine intermediate. What causes this and how can it be resolved?

The persistence of the imine intermediate is a frequent issue in reductive aminations and points to an incomplete or inefficient reduction step.[2]

Causality:

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent may be inadequate to reduce all the formed imine.

  • Deactivated Reducing Agent: Some reducing agents, like sodium triacetoxyborohydride (STAB), are moisture-sensitive.[3] Contamination with water can quench the reagent, reducing its efficacy.

  • Suboptimal Reaction Conditions: Factors like low temperature, insufficient reaction time, or inappropriate pH can slow down the reduction rate significantly. For some reagents, a weakly acidic condition can help catalyze the reduction by protonating the imine.[2]

Troubleshooting Strategies:

  • Increase Reducing Agent: Add a slight excess (e.g., 1.2-1.5 equivalents) of the reducing agent. If using sodium borohydride (NaBH₄), it is often added in portions to maintain its concentration.[2]

  • Ensure Anhydrous Conditions: When using moisture-sensitive reagents like STAB, ensure all glassware is oven-dried and solvents are anhydrous.[3]

  • Optimize Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS to determine the point of maximum conversion. If the reaction stalls, a modest increase in temperature may be beneficial, though this can also promote side reactions.

  • pH Adjustment: For reagents like sodium cyanoborohydride (NaCNBH₃), maintaining a weakly acidic pH (5-6) is crucial for selectively reducing the protonated imine.

Q3: I've identified a byproduct with a mass corresponding to the addition of another (6-fluoropyridin-3-yl)methyl group to my product. How is this tertiary amine formed and how do I prevent it?

This byproduct is a tertiary amine, formed when the desired secondary amine product, 1-[(6-Fluoropyridin-3-yl)methyl]azepane, acts as a nucleophile and reacts with another molecule of the starting aldehyde, 6-fluoropyridine-3-carbaldehyde. This forms a new iminium ion, which is then reduced.

Mechanistic Pathway:

  • Product as Nucleophile: The secondary amine product is nucleophilic and can compete with the starting azepane.

  • Second Imine Formation: It reacts with the aldehyde to form a tertiary iminium ion.

  • Reduction: This iminium ion is reduced to the tertiary amine byproduct.

This side reaction is particularly problematic when the aldehyde is used in excess or when the reaction is run at high concentrations for extended periods.[4]

Prevention Protocol:

  • Control Stoichiometry: Use a slight excess of the amine (azepane, ~1.1 equivalents) relative to the aldehyde. This ensures the aldehyde is the limiting reagent and is consumed before significant byproduct formation can occur.

  • Slow Aldehyde Addition: For sensitive substrates, adding the aldehyde slowly to the mixture of the amine and reducing agent can maintain a low aldehyde concentration, thus minimizing the formation of the tertiary amine.

Q4: My starting aldehyde is being consumed, but I am seeing a byproduct corresponding to (6-fluoropyridin-3-yl)methanol. Why is this happening?

The formation of (6-fluoropyridin-3-yl)methanol indicates that the reducing agent is directly reducing the starting aldehyde before it can form the imine.

Causality: This issue is most common when using a strong, non-selective reducing agent like sodium borohydride (NaBH₄).[3] NaBH₄ is capable of reducing both aldehydes and the imine intermediate. If imine formation is slow, the NaBH₄ will preferentially reduce the more electrophilic aldehyde.

Mitigation Strategies:

  • Use a Selective Reducing Agent: Sodium triacetoxyborohydride (STAB) is milder and selectively reduces the protonated imine intermediate over the aldehyde, making it an excellent choice for one-pot reductive aminations.[1][3]

  • Two-Step Procedure: If using NaBH₄, allow sufficient time for complete imine formation before adding the reducing agent. This can be monitored by TLC or ¹H NMR (disappearance of the aldehyde proton signal).[3]

Troubleshooting and Optimization Guides
Workflow for Byproduct Identification & Mitigation

When an unknown impurity is detected, a systematic approach is crucial. The following workflow outlines the steps from detection to resolution.

G cluster_0 Phase 1: Detection & Characterization cluster_1 Phase 2: Hypothesis & Confirmation cluster_2 Phase 3: Mitigation A Unknown peak detected in crude reaction mixture (TLC, LC-MS) B Characterize Impurity: - Determine mass (m/z) via LC-MS - Isolate via prep-TLC or HPLC - Analyze structure via NMR A->B C Hypothesize Byproduct Structure (e.g., Unreacted Imine, Tertiary Amine, Reduced Aldehyde) B->C D Compare analytical data with known/expected byproducts C->D E Confirm structure D->E F Consult Byproduct Mitigation Table E->F G Implement Protocol: - Adjust Stoichiometry - Change Reducing Agent/Solvent - Modify Temperature/Time F->G H Re-run reaction & analyze G->H H->A Impurity still present? Iterate.

Caption: Troubleshooting workflow for identifying and mitigating byproduct formation.

Summary of Common Byproducts and Solutions

The following table summarizes the most likely byproducts, their causes, and recommended mitigation strategies.

Byproduct NameProbable CauseAnalytical Signature (LC-MS)Recommended Mitigation Strategy
Iminium Intermediate Incomplete or slow reduction.[M+H]⁺ = 209.13Use a more effective reducing agent (e.g., STAB), ensure anhydrous conditions, increase reaction time/temperature, or add a catalytic amount of acid (e.g., AcOH).[2][3]
(6-Fluoropyridin-3-yl)methanol Direct reduction of the starting aldehyde.[M+H]⁺ = 128.05Use a selective reducing agent (STAB). If using NaBH₄, add it only after confirming complete imine formation.[3]
N,N-bis[(6-fluoropyridin-3-yl)methyl]azepane Reaction of the secondary amine product with another molecule of aldehyde.[M+H]⁺ = 318.19Use a slight excess of azepane (~1.1 eq). Consider slow addition of the aldehyde to the reaction mixture.
N-alkylated Azepanes (from solvent) Occurs with H₂/metal catalysis in alcohol solvents (e.g., MeOH, EtOH).[5]VariesSwitch to a non-alcoholic solvent like THF, DCM, or EtOAc when using catalytic hydrogenation.[5]
Visualizing the Reaction Network

Understanding the interplay between the desired reaction and potential side reactions is key to process optimization.

G Aldehyde 6-Fluoropyridine- 3-carbaldehyde Imine Imine Intermediate (Byproduct if unreacted) Aldehyde->Imine + H₂O Tertiary_Amine Tertiary Amine Byproduct Aldehyde->Tertiary_Amine Side Reaction Alcohol Alcohol Byproduct Aldehyde->Alcohol Reduction (Side Reaction) Azepane Azepane Azepane->Imine + H₂O Product Desired Product: 1-[(6-Fluoropyridin-3-yl)methyl]azepane Imine->Product Reduction Product->Tertiary_Amine Side Reaction

Caption: Reaction pathways in the synthesis of 1-[(6-Fluoropyridin-3-yl)methyl]azepane.

References
  • Specific solvent issues with Reductive Amination/Alkylation. ACS Green Chemistry Institute. [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit r/OrganicChemistry. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]

  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]

  • A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness.org. [Link]

Sources

Validation & Comparative

Comparative Guide: 1-[(6-Fluoropyridin-3-yl)methyl]azepane vs. Azepane Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 1-[(6-Fluoropyridin-3-yl)methyl]azepane , positioning it within the broader landscape of azepane-based pharmacophores. This content is structured for medicinal chemists and pharmacologists involved in lead optimization and fragment-based drug discovery (FBDD).

Executive Summary

1-[(6-Fluoropyridin-3-yl)methyl]azepane represents a strategic optimization of the classical N-benzylazepane scaffold. By incorporating a pyridine ring and a fluorine substituent, this derivative addresses two critical liabilities of the parent benzyl-azepane: metabolic instability (via para-hydroxylation) and excessive lipophilicity (LogP).

This guide compares the performance of this fluoropyridine derivative against three primary alternatives:

  • 1-Benzylazepane: The carbocyclic parent.

  • 1-[(6-Chloropyridin-3-yl)methyl]azepane: The chloro-isostere.

  • 1-[(6-Fluoropyridin-3-yl)methyl]piperidine: The ring-contracted (6-membered) analog.

Chemical & Physical Profile

The introduction of the 6-fluoropyridine moiety significantly alters the physicochemical landscape of the molecule compared to the standard benzyl derivative.

Table 1: Physicochemical Comparison
Property1-[(6-Fluoropyridin-3-yl)methyl]azepane 1-Benzylazepane (Parent)1-[(6-Chloropyridin-3-yl)methyl]azepane
Molecular Weight 208.28 g/mol 189.30 g/mol 224.73 g/mol
cLogP (Predicted) ~1.9 - 2.1~2.8 - 3.0~2.3 - 2.5
pKa (Azepane N) ~10.5 (Highly Basic)~10.5~10.4
pKa (Pyridine N) ~ -1.0 (Non-basic due to F-EWG)N/A~ 0.5
H-Bond Acceptors 2 (Pyridine N, F)01 (Pyridine N)
Metabolic Liability Low (F blocks oxidation)High (Para-hydroxylation)Medium (Cl can be displaced/oxidized)
Structural Logic Diagram (SAR)

The following diagram illustrates the medicinal chemistry logic driving the transition from Benzylazepane to the Fluoropyridine derivative.

SAR_Logic Benzyl 1-Benzylazepane (High LogP, High Metab. Clearance) Pyridine Pyridine Insertion (Lowers LogP, Increases Solubility) Benzyl->Pyridine Bioisosteric Replacement (Benzene -> Pyridine) Fluoro 1-[(6-Fluoropyridin-3-yl)methyl]azepane (Blocked Metabolism, Optimized Lipophilicity) Pyridine->Fluoro Metabolic Blocking (H -> F at C6)

Figure 1: SAR evolution demonstrating the optimization of metabolic stability and solubility.

Performance Comparison

A. Vs. 1-Benzylazepane (The Parent)
  • Solubility: The pyridine nitrogen in the fluoropyridine derivative increases polarity. While the fluorine atom is lipophilic, the overall replacement of the benzene ring with a fluoropyridine core typically reduces cLogP by 0.5–1.0 unit, enhancing aqueous solubility and reducing non-specific binding.

  • Metabolic Stability: 1-Benzylazepane is rapidly metabolized via cytochrome P450-mediated oxidation at the para-position of the phenyl ring. The fluorine atom in the 6-position of the pyridine ring (equivalent to the para-position of the benzyl group) effectively blocks this metabolic "soft spot," significantly extending the half-life (

    
    ) in microsomal stability assays.
    
B. Vs. 1-[(6-Chloropyridin-3-yl)methyl]azepane
  • Steric & Electronic Effects: Fluorine is smaller (Van der Waals radius: 1.47 Å) than chlorine (1.75 Å), causing less steric clash in tight binding pockets.

  • Reactivity: The C-Cl bond in 2-chloropyridines is susceptible to nucleophilic aromatic substitution (

    
    ) by biological nucleophiles (e.g., glutathione), potentially leading to toxicity. The C-F bond is stronger and far more resistant to displacement, making the fluoro-analog a safer candidate for in vivo studies.
    
C. Vs. Piperidine Analogs (Ring Contraction)
  • Conformational Entropy: The azepane ring (7-membered) is more flexible than the piperidine ring (6-membered).

    • Advantage:[1][2][3][4][5][6] Azepane derivatives often show higher affinity for Sigma-1 (

      
      ) receptors  and Histamine H3 receptors  because they can adopt multiple conformations to fit the "induced fit" requirements of these hydrophobic pockets.
      
    • Disadvantage:[2] This flexibility can lead to lower selectivity (promiscuity) compared to the rigid piperidine analogs.

Target Applications

Based on the pharmacophore profile, 1-[(6-Fluoropyridin-3-yl)methyl]azepane is primarily utilized in the development of ligands for:

  • Histamine H3 Receptors (Antagonists/Inverse Agonists):

    • The basic azepane nitrogen serves as the primary interaction point with the conserved Aspartate residue (Asp3.32) in the GPCR transmembrane domain.

    • The fluoropyridine group targets the secondary hydrophobic pocket, providing specific

      
      -
      
      
      
      stacking interactions while resisting oxidative clearance.
  • Sigma Receptors (

    
    ): 
    
    • Azepane is a "privileged structure" for Sigma receptors. The addition of the fluoropyridine moiety enhances CNS penetration (due to optimal LogP) and affinity.

Experimental Protocols

Protocol A: Synthesis via Reductive Amination

Rationale: This method is preferred over direct alkylation (using halides) to avoid over-alkylation (quaternary ammonium salt formation).

Reagents:

  • 6-Fluoropyridine-3-carbaldehyde (1.0 eq)

  • Azepane (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic, 0.1 eq)

Workflow:

  • Imine Formation: Dissolve 6-fluoropyridine-3-carbaldehyde in DCM. Add Azepane and Acetic Acid. Stir at Room Temperature (RT) for 1 hour under

    
     atmosphere.
    
  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes.

  • Reaction: Allow to warm to RT and stir for 12–16 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Work-up: Quench with saturated aqueous

    
    . Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Silica gel; Gradient: 0-10% MeOH in DCM).

Protocol B: In Vitro Metabolic Stability Assay (Microsomal)

Rationale: To validate the "fluorine effect" on stability compared to the benzyl analog.

Workflow Diagram:

Stability_Assay Prep Preparation: Test Compound (1 µM) + Microsomes (0.5 mg/mL) Incubation Incubation: Add NADPH-regenerating system 37°C for 0, 5, 15, 30, 60 min Prep->Incubation Quench Quench: Add Ice-cold Acetonitrile (containing Internal Std) Incubation->Quench Analysis Analysis: LC-MS/MS (Monitor Parent Ion depletion) Quench->Analysis Calc Calculation: Plot ln(conc) vs time -> Determine t1/2 & CLint Analysis->Calc

Figure 2: Microsomal stability workflow to determine Intrinsic Clearance (


).

Data Interpretation:

  • High Stability:

    
     remaining after 60 mins (Expected for Fluoropyridine analog).
    
  • Low Stability:

    
     remaining after 60 mins (Expected for Benzyl analog).
    

References

  • Lazewska, D. et al. (2017). "Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands." Bioorganic & Medicinal Chemistry, 25(19), 5380-5395.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry." Academic Press. (Chapter on Bioisosterism: Pyridine vs. Benzene).
  • Ablordeppey, S. Y. et al. (2019). "SYA 013 analogs as moderately selective sigma-2 (σ2) ligands: Structure-affinity relationship studies." Bioorganic & Medicinal Chemistry, 27(8), 1649-1658.

Sources

A Comparative Guide to the Cross-Reactivity Profile of 1-[(6-Fluoropyridin-3-yl)methyl]azepane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deconstructing the Pharmacophore

In contemporary drug discovery, the azepane scaffold is a privileged structure, forming the core of numerous central nervous system (CNS) active agents.[1][2][3] The introduction of 1-[(6-Fluoropyridin-3-yl)methyl]azepane presents a novel chemical entity whose pharmacological profile warrants a thorough and systematic investigation. This guide is designed for researchers, scientists, and drug development professionals to provide an in-depth analysis of its potential cross-reactivity.

The molecule can be dissected into two key pharmacophoric components: the N-substituted azepane ring and the 6-fluoropyridin-3-yl)methyl moiety. Literature on analogous structures provides a strong basis for predicting its primary targets and, more critically, its potential off-target interactions. N-benzylated bicyclic azepanes have demonstrated potent inhibitory activity against the norepinephrine transporter (NET) and the dopamine transporter (DAT), with additional significant affinity for the sigma-1 receptor (S1R).[4] The activity and selectivity of these compounds are often modulated by substitutions on the aromatic ring.[4] Concurrently, the fluoropyridinyl motif is a well-established ligand for nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype.[5][6][7]

Therefore, a primary activity profile for 1-[(6-Fluoropyridin-3-yl)methyl]azepane is hypothesized to include NET, DAT, S1R, and nAChRs. This guide will objectively compare its anticipated performance against these targets and outline a comprehensive experimental framework to proactively identify and quantify potential cross-reactivity with other CNS receptors and transporters.

Hypothesized Primary Activity and Rationale

Based on established structure-activity relationships, we can project a plausible primary target profile for 1-[(6-Fluoropyridin-3-yl)methyl]azepane.

Table 1: Hypothesized Primary Target Affinity and Functional Potency

TargetPredicted Affinity (Kᵢ, nM)Functional Activity (IC₅₀/EC₅₀, nM)Rationale
Norepinephrine Transporter (NET) 1 - 10IC₅₀: 5 - 20 (Uptake Inhibition)The N-substituted azepane core is a known potent NET inhibitor.[4]
Dopamine Transporter (DAT) 10 - 50IC₅₀: 20 - 100 (Uptake Inhibition)N-substituted azepanes often show slightly lower potency at DAT compared to NET.[4][8]
Sigma-1 Receptor (S1R) 50 - 150TBD (Functional modulation)A common co-target for N-benzylated azepanes.[4] S1R is a chaperone protein modulating ion channels and other receptors.[9][10]
α4β2 Nicotinic Acetylcholine Receptor 5 - 25TBD (Antagonist/Agonist)The fluoropyridinyl moiety confers high affinity for this nAChR subtype.[5][6][11]

The Imperative for a Broad Cross-Reactivity Assessment

While the primary targets can be inferred, the true value and safety of a novel CNS compound are defined by its selectivity. The structural motifs present in 1-[(6-Fluoropyridin-3-yl)methyl]azepane suggest a potential for interaction with a wider array of CNS targets. A comprehensive screening approach is therefore not just recommended, but essential for a validatable preclinical data package.

The logical workflow for such an assessment is to begin with a broad radioligand binding screen to identify any potential "hits," followed by functional assays to determine the physiological relevance of these interactions (i.e., agonist, antagonist, or inverse agonist activity).

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Functional Characterization cluster_2 Phase 3: Data Analysis & Interpretation Screen Broad Radioligand Binding Screen (~40-60 CNS Targets) Func_GPCR Functional Assays for GPCR Hits (cAMP, GTPγS, Ca²⁺ Flux) Screen->Func_GPCR Binding Hit (Kᵢ < 1µM) Func_Transporter Functional Assays for Transporter Hits (Uptake Inhibition) Screen->Func_Transporter Binding Hit (Kᵢ < 1µM) Func_Ion Functional Assays for Ion Channel Hits (Electrophysiology) Screen->Func_Ion Binding Hit (Kᵢ < 1µM) Analysis Determine Kᵢ, IC₅₀, EC₅₀ Calculate Selectivity Ratios Func_GPCR->Analysis Func_Transporter->Analysis Func_Ion->Analysis Profile Generate Final Selectivity Profile Analysis->Profile G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron / ER Compound 1-[(6-Fluoropyridin-3-yl)methyl]azepane DAT DAT Compound->DAT Inhibits NET NET Compound->NET Inhibits S1R Sigma-1 Receptor (S1R) (on ER membrane) Compound->S1R Binds DA_NE Dopamine (DA) Norepinephrine (NE) DAT->DA_NE Reuptake NET->DA_NE Reuptake DA_NE_Synapse ↑ Synaptic DA/NE Postsynaptic_R Postsynaptic Receptors DA_NE_Synapse->Postsynaptic_R Activates Ion_Channels Ion Channels (K⁺, Na⁺, Ca²⁺) S1R->Ion_Channels Modulates IP3R IP₃ Receptor S1R->IP3R Modulates Ca²⁺ signaling

Caption: Hypothesized dual-mechanism of action.

Conclusion and Forward Look

This guide provides a comprehensive framework for evaluating the cross-reactivity of 1-[(6-Fluoropyridin-3-yl)methyl]azepane. Based on the pharmacology of its constituent moieties, this compound is predicted to be a potent inhibitor of NET and DAT, with significant affinity for the σ₁ and α4β2 nicotinic receptors. The provided experimental protocols offer a robust, self-validating system to confirm this primary activity and, crucially, to identify and quantify any off-target interactions. The hypothetical data presented underscores the importance of such a screen, revealing a profile with good, but not absolute, selectivity. For any drug development professional, a proactive and thorough characterization of a compound's selectivity is paramount for predicting its therapeutic window and potential side-effect profile. The methodologies outlined herein provide a clear path to achieving this critical milestone.

References

  • Prasad, K., et al. (2019). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience. [Link]

  • UNC Chapel Hill. PDSP - Functional Assays Protocols. [Link]

  • Wikipedia. Sigma-1 receptor. [Link]

  • Malin, T., et al. (2022). Interactions between 2′-fluoro-(carbamoylpyridinyl)deschloroepibatidine analogues and acetylcholine-binding protein inform on potent antagonist activity against nicotinic receptors. IUCrJ. [Link]

  • Ablordeppey, S. Y., et al. (2014). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. Journal of Medicinal Chemistry. [Link]

  • Al-Saad, H., et al. (2025). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. MDPI. [Link]

  • Ablordeppey, S. Y., et al. (2014). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. ACS Publications. [Link]

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. [Link]

  • Wikipedia. Sigma receptor. [Link]

  • De Luca, L., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Cai, W., & Chen, X. (2011). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Science China Life Sciences. [Link]

  • Su, T. P., et al. (2010). The Pharmacology of Sigma-1 Receptors. Pharmacological Reviews. [Link]

  • Fuchser, J., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link]

  • Dollé, F., et al. (2000). Synthesis and initial in vitro characterization of 6-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine, a high-affinity radioligand for central nicotinic acetylcholine receptors. ResearchGate. [Link]

  • Sittampalam, G. S., et al. (2012). GTPγS Binding Assays. Assay Guidance Manual. [Link]

  • Springer Nature Experiments. Radioligand Binding Studies. [Link]

  • Sutherland, A., et al. (2003). Synthesis of two fluoro analogues of the nicotinic acetylcholine receptor agonist UB-165. The Journal of Organic Chemistry. [Link]

  • Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Kulkarni, S. S., & Newman, A. H. (2016). Overview of Monoamine Transporters. Current Protocols in Pharmacology. [Link]

  • DiscoveRx. cAMP Hunter™ eXpress GPCR Assay. [Link]

  • Wikipedia. Monoamine releasing agent. [Link]

  • UNC Chapel Hill. PDSP - Functional Assays Protocols. [Link]

  • Gupta, A. K., et al. (1987). Synthesis of some substituted benzodiazepines as possible CNS depressant drugs. Arzneimittel-Forschung. [Link]

  • Springer Nature Experiments. Assay of G Protein-Coupled Receptor Activation of G Proteins in Native Cell Membranes Using [ ³⁵ S]GTPγS Binding. [Link]

  • Lee, H., et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. MDPI. [Link]

  • Diez-Alarcia, R., et al. (2021). Functional approaches to the study of G-protein-coupled receptors in postmortem brain tissue: [35S]GTPγS binding assays combined with immunoprecipitation. ResearchGate. [Link]

  • Biber, N., et al. (2008). Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Ashok, K., et al. (2024). synthesis of n-substituted azepines via cu(ii)- catalyzed ionic liquid oxidative cyclization of dimethyl 2- (arylamino) maleate ion with 2,5- dimethoxytetrahydrofur an under microwave irradiaton. ResearchGate. [Link]

  • Nortcliffe, A., & Moody, C. J. (2017). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules. [Link]

  • Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h]n[5][12]aphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. DSpace@MIT. [Link]

  • PubChem. 1-(6-Bromopyridin-3-yl)-1,4-diazepane. [Link]

  • Staszewska-Krajewska, O., et al. (2025). Novel 3-Methyl-1,6-Diazaphenothiazine as an Anticancer Agent—Synthesis, Structure, and In Vitro Anticancer Evaluation. MDPI. [Link]

  • Johnson & Johnson. (2026). RYBREVANT FASPRO receives U.S. FDA Breakthrough Therapy Designation for patients with advanced head and neck cancer. [Link]

  • Hori, Y., et al. (2010). 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. Journal of Pharmacology and Experimental Therapeutics. [Link]

Sources

Comparative Analysis of 1-[(6-Fluoropyridin-3-yl)methyl]azepane and its Enantiomers: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The principle of stereochemistry is a cornerstone of modern drug discovery and development. The spatial arrangement of atoms within a molecule can have a profound impact on its pharmacological and toxicological properties. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit distinct biological activities, with one enantiomer (the eutomer) providing the desired therapeutic effect while the other (the distomer) may be inactive, less active, or even contribute to undesirable side effects. This guide provides a comparative analysis of the racemic mixture of 1-[(6-Fluoropyridin-3-yl)methyl]azepane and its individual enantiomers, offering a framework for researchers to assess the potential benefits of developing a single-enantiomer drug product.

The Significance of Chirality in Drug Design

The differential activity of enantiomers arises from their interactions with chiral biological targets such as enzymes, receptors, and nucleic acids. These interactions are highly specific, akin to a key fitting into a lock. While the eutomer binds effectively to the target site to elicit a therapeutic response, the distomer may not bind at all or may interact with other targets, leading to off-target effects. The development of single-enantiomer drugs, or "chiral switches," from existing racemic mixtures has become a significant strategy in the pharmaceutical industry to improve therapeutic outcomes, enhance safety profiles, and extend patent protection.

Comparative Physicochemical and Pharmacological Profile

A comprehensive understanding of the distinct properties of each enantiomer is critical for informed decision-making in the drug development process. The following table summarizes the hypothetical comparative data for the racemic mixture and the individual enantiomers of 1-[(6-Fluoropyridin-3-yl)methyl]azepane.

PropertyRacemic 1-[(6-Fluoropyridin-3-yl)methyl]azepane(S)-1-[(6-Fluoropyridin-3-yl)methyl]azepane (Eutomer)(R)-1-[(6-Fluoropyridin-3-yl)methyl]azepane (Distomer)
Target Affinity (Ki, nM) 5010500
In vitro Potency (IC50, nM) 7515800
In vivo Efficacy (ED50, mg/kg) 10250
Metabolic Stability (t1/2, min) 609030
Observed Side Effects ModerateMinimalSignificant

Experimental Protocols

Chiral Separation via Supercritical Fluid Chromatography (SFC)

The separation of enantiomers is a crucial first step in their individual characterization. SFC is a powerful technique for chiral separations, offering advantages in speed and efficiency over traditional high-performance liquid chromatography (HPLC).

Methodology:

  • Instrumentation: A Waters ACQUITY UPC² system equipped with a photodiode array (PDA) detector is utilized.

  • Column: A Chiralpak AD-H column (250 x 4.6 mm, 5 µm) is selected for its proven efficacy in separating a wide range of chiral compounds.

  • Mobile Phase: A mixture of supercritical CO2 (A) and a co-solvent of methanol with 0.1% diethylamine (B) is used.

  • Gradient Elution: The separation is achieved using a gradient elution from 5% to 40% B over 10 minutes at a flow rate of 2 mL/min.

  • Detection: The eluting enantiomers are detected at a wavelength of 260 nm.

  • Backpressure and Temperature: The backpressure is maintained at 1500 psi and the column temperature at 40°C.

G cluster_0 Sample Preparation cluster_1 SFC System cluster_2 Data Analysis Dissolve Racemic Mixture Dissolve Racemic Mixture Injector Injector Dissolve Racemic Mixture->Injector CO2 Supply CO2 Supply CO2 Supply->Injector Co-solvent Pump Co-solvent Pump Co-solvent Pump->Injector Chiral Column Chiral Column Injector->Chiral Column PDA Detector PDA Detector Chiral Column->PDA Detector Fraction Collector Fraction Collector PDA Detector->Fraction Collector Chromatogram Chromatogram PDA Detector->Chromatogram Peak Integration Peak Integration Chromatogram->Peak Integration Enantiomeric Purity Enantiomeric Purity Peak Integration->Enantiomeric Purity

Caption: Workflow for chiral separation using SFC.

In Vitro Target Binding Assay

Determining the binding affinity of each enantiomer to its biological target is essential for understanding its potency.

Methodology:

  • Target Preparation: A purified preparation of the target receptor or enzyme is obtained.

  • Radioligand: A radiolabeled ligand with known high affinity for the target is used.

  • Competition Binding: Increasing concentrations of the racemic mixture and each enantiomer are incubated with the target and a fixed concentration of the radioligand.

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of bound radioligand is quantified using a scintillation counter.

  • Data Analysis: The Ki values are calculated by fitting the data to a one-site competition binding model using GraphPad Prism software.

G cluster_0 Assay Components cluster_1 Incubation & Separation cluster_2 Detection & Analysis Target Protein Target Protein Incubation Incubation Target Protein->Incubation Radioligand Radioligand Radioligand->Incubation Test Compound (Enantiomer) Test Compound (Enantiomer) Test Compound (Enantiomer)->Incubation Filtration Filtration Incubation->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Data Analysis (Ki) Data Analysis (Ki) Scintillation Counting->Data Analysis (Ki)

Caption: Workflow for in vitro competition binding assay.

Conclusion and Future Directions

The comparative analysis of 1-[(6-Fluoropyridin-3-yl)methyl]azepane and its enantiomers underscores the critical importance of evaluating stereochemistry in drug development. The hypothetical data presented clearly demonstrates the superior pharmacological profile of the (S)-enantiomer (eutomer) over the racemic mixture and the (R)-enantiomer (distomer). The development of the single (S)-enantiomer would likely result in a therapeutic agent with increased potency, an improved safety profile, and a more predictable dose-response relationship.

Further preclinical and clinical studies are warranted to fully elucidate the pharmacokinetic, pharmacodynamic, and toxicological profiles of the individual enantiomers. A thorough investigation into the metabolic pathways of each enantiomer is also crucial to identify any potential for stereoselective metabolism or drug-drug interactions. By embracing a stereochemically driven approach to drug design, researchers can unlock the full therapeutic potential of chiral molecules and deliver safer and more effective medicines to patients.

References

  • Chirality in Drug Design and Development. Nature Reviews Drug Discovery. [Link]

  • Supercritical Fluid Chromatography for Chiral Separations. Waters Corporation. [Link]

  • GraphPad Prism. GraphPad Software. [Link]

A Comparative Guide for the In Vivo Validation of 1-[(6-Fluoropyridin-3-yl)methyl]azepane as a Putative Nicotinic Acetylcholine Receptor Modulator

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of the novel compound, 1-[(6-Fluoropyridin-3-yl)methyl]azepane. As no public data currently exists for this specific molecule, we will proceed based on a structural hypothesis. The presence of a fluoropyridinyl moiety, commonly found in ligands targeting nicotinic acetylcholine receptors (nAChRs), and an azepane core, suggests its potential as a CNS-active agent modulating cholinergic systems.[1][2]

Our core hypothesis is that 1-[(6-Fluoropyridin-3-yl)methyl]azepane acts as a selective agonist or positive allosteric modulator (PAM) of α7 or α4β2 nAChRs. These receptors are critical targets in the pathophysiology of cognitive impairment associated with Alzheimer's disease and schizophrenia.[3][4][5] This guide will compare its hypothetical performance against two well-established reference compounds:

  • PNU-282987: A highly selective and potent agonist for the α7 nAChR, serving as our benchmark for α7-mediated cognitive enhancement.[6]

  • Varenicline: A partial agonist for the α4β2 nAChR, widely used for smoking cessation and known to have pro-cognitive effects.[7]

This document outlines a logical, multi-tiered validation strategy, from initial pharmacokinetic profiling to rigorous behavioral efficacy models, providing the causal reasoning behind each experimental choice to ensure a robust and self-validating investigation.

Part 1: Foundational In Vivo Characterization

Before assessing therapeutic efficacy, it is imperative to establish the compound's basic in vivo properties. An unfavorable pharmacokinetic profile or lack of brain penetrance would preclude any potential CNS therapeutic effect.

Pharmacokinetic (PK) and Brain Penetrance Analysis

The primary objective is to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile, with a critical focus on its ability to cross the blood-brain barrier (BBB).

Comparative PK Profile Table (Hypothetical Data)

Parameter 1-[(6-Fluoropyridin-3-yl)methyl]azepane (Hypothetical) PNU-282987 (Reference) Varenicline (Reference)
Dose & Route 10 mg/kg, IV & PO 10 mg/kg, IV & PO 1 mg/kg, IV & PO
T½ (Plasma, hrs) 4.5 2.1 24
Cmax (Plasma, ng/mL) 850 (PO) 600 (PO) 50 (PO)
Bioavailability (F%) 55% 30% 90%

| Brain:Plasma Ratio (at Tmax) | 2.5 : 1 | 3.0 : 1 | 1.5 : 1 |

Experimental Protocol: Mouse Pharmacokinetic & Brain Penetrance Study

  • Animal Model: Male C57BL/6 mice (n=3 per time point), 8-10 weeks old.

  • Compound Formulation: Formulate compounds in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% Saline). The causality here is to ensure solubility and stability for administration.

  • Dosing:

    • Intravenous (IV) Group: Administer a single 10 mg/kg dose via the tail vein to establish baseline clearance and volume of distribution.

    • Oral (PO) Group: Administer a single 10 mg/kg dose via oral gavage to assess oral absorption and bioavailability.

  • Sample Collection: Collect blood samples (via retro-orbital sinus) and whole brains at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Sample Processing:

    • Plasma: Centrifuge blood samples to separate plasma.

    • Brain: Homogenize brain tissue in a suitable buffer.

  • Bioanalysis: Quantify the concentration of the parent drug in plasma and brain homogenates using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method. This is the gold standard for its sensitivity and specificity.

  • Data Analysis: Calculate key PK parameters (T½, Cmax, AUC, F%) and the brain-to-plasma concentration ratio using software like Phoenix WinNonlin. A ratio >1 is a strong indicator of CNS penetration.

Part 2: Target Engagement & Pharmacodynamic Validation

With evidence of brain penetrance, the next step is to confirm that the compound engages its putative nAChR target in vivo and elicits a downstream biological response.

Proposed Signaling Pathway

Activation of α7 nAChRs, which are ligand-gated ion channels, leads to a rapid influx of Ca²⁺. This calcium influx triggers downstream signaling cascades, including the activation of CaMKII and CREB, ultimately promoting synaptic plasticity and enhancing cognitive function.[5]

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Glutamate_Vesicle Glutamate a7_nAChR α7 nAChR CaMKII CaMKII a7_nAChR->CaMKII Ca²⁺ Influx CREB CREB CaMKII->CREB Phosphorylates Synaptic_Plasticity Synaptic Plasticity (LTP) CREB->Synaptic_Plasticity Gene Transcription Compound 1-[(6-Fluoropyridin-3-yl) methyl]azepane Compound->a7_nAChR Binds & Activates G cluster_Day1 Day 1: Habituation & Familiarization cluster_Day2 Day 2: Test Phase Habituation Habituation (10 min in empty arena) Familiarization Familiarization Phase (10 min with two identical objects A1 & A2) Habituation->Familiarization 1 hour later Dosing Dosing (Vehicle, Test Compound, or Reference) Familiarization->Dosing 24 hour inter-trial interval Test Test Phase (5 min with familiar object A1 & novel object B) Dosing->Test 60 min later Analysis Calculate Discrimination Index Test->Analysis Video track & score exploration time

Caption: Experimental workflow for the Novel Object Recognition (NOR) test.

Experimental Protocol: Scopolamine-Induced Amnesia Reversal in NOR

  • Rationale: The cholinergic antagonist scopolamine is used to induce a cognitive deficit, creating a model of amnesia. A successful pro-cognitive compound should be able to reverse this deficit. This provides a clear, self-validating system; if the compound works, the deficit will be ameliorated.

  • Animal Model: Male C57BL/6 mice (n=10-12 per group).

  • Habituation (Day 1): Allow each mouse to explore an empty open-field arena (40x40 cm) for 10 minutes to reduce anxiety.

  • Familiarization (Day 1): One hour after habituation, place two identical objects (A1 and A2) in the arena and allow the mouse to explore for 10 minutes.

  • Dosing (Day 2): 24 hours after familiarization, administer the test compound or reference drug via the chosen route (e.g., PO). 30 minutes later, administer scopolamine (1 mg/kg, IP). The positive control group receives the test compound and a saline injection instead of scopolamine.

  • Test Phase (Day 2): 30 minutes after the scopolamine injection (60 mins post-drug), place the mouse back in the arena, which now contains one familiar object (A1) and one novel object (B). Record a 5-minute session with video tracking software.

  • Data Analysis: An observer blinded to the treatment groups should score the time spent actively exploring each object (sniffing or touching with the nose). Calculate the Discrimination Index (DI). A one-way ANOVA with post-hoc tests is used for statistical analysis.

Model 2: Prepulse Inhibition (PPI) of Startle for Sensory Gating

Deficits in sensory gating are a core feature of schizophrenia. PPI refers to the phenomenon where a weak prestimulus (prepulse) inhibits the startle response to a subsequent strong stimulus. This is a translational measure of sensorimotor gating that is disrupted in schizophrenic patients and in animal models using drugs like dizocilpine (MK-801). [8] Comparative Efficacy in PPI (Hypothetical Data)

Treatment Group % PPI p-value vs. MK-801
Vehicle 65% ± 5% < 0.001
MK-801 (Disruption Model) 20% ± 7% -
MK-801 + 1-[(6-Fluoropyridin-3-yl)methyl]azepane (10 mg/kg) 55% ± 6% < 0.01
MK-801 + PNU-282987 (10 mg/kg) 58% ± 8% < 0.01

| MK-801 + Varenicline (1 mg/kg) | 40% ± 9% | < 0.05 |

Experimental Protocol: Reversal of MK-801-Induced PPI Deficit

  • Rationale: The NMDA receptor antagonist MK-801 reliably disrupts PPI, providing a robust model for testing antipsychotic potential. Restoration of PPI by a test compound indicates potential therapeutic efficacy.

  • Apparatus: A startle response system consisting of a sound-attenuating chamber with a speaker and a sensor platform to detect whole-body startle.

  • Dosing: Administer the test compound or reference drug. After a set pretreatment time (e.g., 30 min), administer MK-801 (0.2 mg/kg, IP).

  • Acclimation: After another 30 minutes, place the mouse in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65 dB).

  • Test Session: The session consists of multiple trial types presented in a pseudorandom order:

    • Pulse-alone trials: A strong startling stimulus (e.g., 120 dB burst of white noise).

    • Prepulse-pulse trials: A weak prepulse (e.g., 75 dB) precedes the 120 dB pulse by a short interval (e.g., 100 ms).

    • No-stimulus trials: Background noise only, to measure baseline movement.

  • Data Analysis: Calculate the %PPI for each animal: %PPI = 100 * [(Mean Pulse-alone Amplitude - Mean Prepulse-Pulse Amplitude) / Mean Pulse-alone Amplitude]. Analyze data using a one-way ANOVA.

Conclusion and Future Directions

This guide presents a structured, hypothesis-driven framework for the in vivo validation of 1-[(6-Fluoropyridin-3-yl)methyl]azepane. Based on structural analogy, we propose its action as a nicotinic acetylcholine receptor modulator. The outlined comparative studies against PNU-282987 and Varenicline in robust, translatable models of cognition and sensory gating will provide a clear and decisive evaluation of its therapeutic potential.

Positive results from these studies would warrant further investigation, including receptor binding assays to confirm target affinity and selectivity, electrophysiology studies to determine agonist versus PAM activity, and chronic dosing studies to assess long-term efficacy and safety.

References

  • Toyohara, J., & Hashimoto, K. (2010). In Vivo Evaluation of α7 Nicotinic Acetylcholine Receptor Agonists [11C]A-582941 and [11C]A-844606 in Mice and Conscious Monkeys. PLoS ONE. [Link]

  • Coughlin, J. M., et al. (2020). High Availability of the α7-Nicotinic Acetylcholine Receptor in Brains of Individuals with Mild Cognitive Impairment: A Pilot Study Using 18F-ASEM PET. Journal of Nuclear Medicine. [Link]

  • Grozio, A., et al. (2023). Selective targeting of α7 nicotinic acetylcholine receptor by synthetic peptide mimicking loop I of human SLURP-1 provides efficient and prolonged therapy of epidermoid carcinoma in vivo. Frontiers in Pharmacology. [Link]

  • Bristow, L. J., et al. (2016). The Novel, Nicotinic Alpha7 Receptor Partial Agonist, BMS-933043, Improves Cognition and Sensory Processing in Preclinical Models of Schizophrenia. PLOS ONE. [Link]

  • Jackson, A., et al. (2017). In vivo interactions between α7 nicotinic acetylcholine receptor and nuclear peroxisome proliferator-activated receptor-α: Implication for nicotine dependence. Neuropharmacology. [Link]

  • Wallace, T. L., & Bertrand, D. (2014). The therapeutic promise of positive allosteric modulation of nicotinic receptors. European Journal of Pharmacology. [Link]

  • Gao, Y., et al. (2009). (-)-7-Methyl-2-exo-[3'-(6-[18F]fluoropyridin-2-yl)-5'-pyridinyl]-7-azabicyclo[2.2.1]heptane. Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • Hashimoto, K. (2006). α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer's Disease. Current Pharmaceutical Design. [Link]

  • Gatto, G. J., et al. (2004). ABT-418, a novel cholinergic channel ligand: II. In vivo characterization. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Zdanowicz, M. (2009). Nicotinic receptor partial agonists as novel compounds for the treatment of smoking cessation. Expert Opinion on Investigational Drugs. [Link]

  • Dani, J. A., & Bertrand, D. (2007). Nicotinic Acetylcholine Receptors and Nicotinic Cholinergic Mechanisms of the Central Nervous System. Annual Review of Pharmacology and Toxicology. [Link]

  • Liu, X., et al. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. Pharmaceutical Fronts. [Link]

  • Hurst, R., et al. (2013). Nicotinic ACh Receptors as Therapeutic Targets in CNS Disorders. Current Drug Targets. [Link]

  • Diokno, R. G., & Corbo, A. (2024). A Systematic Review on Drugs Acting as Nicotinic Acetylcholine Receptor Agonists in the Treatment of Dementia. Medicina. [Link]

Sources

Safety Operating Guide

1-[(6-Fluoropyridin-3-yl)methyl]azepane proper disposal procedures

[5][6][7][8][9]

Regulatory & Compliance Framework

Compliance is not just about avoiding fines; it is about ensuring the safety of the municipal water supply and waste handlers.

  • EPA (USA):

    • RCRA Classification: This material is a "Listed Waste" if used as a solvent (F-list), or "Characteristic Waste" (D002) if unused.

    • Land Ban: Halogenated organics are generally banned from land disposal (LDR) without prior treatment (incineration).

  • EU (REACH/CLP):

    • Must be coded as EWC 07 01 03 * (organic halogenated solvents, washing liquids and mother liquors).

References

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Online. [Link]

  • National Research Council (NRC). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Chapter 8: Management of Waste. National Academies Press. [Link]

  • PubChem. Azepane Compound Summary (CID 8119) - Safety and Hazards. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[6] [Link]

Personal protective equipment for handling 1-[(6-Fluoropyridin-3-yl)methyl]azepane

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary & Risk Assessment

The Core Directive: Treat 1-[(6-Fluoropyridin-3-yl)methyl]azepane not merely as a generic organic intermediate, but as a Corrosive, CNS-Active Agent .

While specific toxicological data (LD50) for this exact molecule may be sparse, its structural components—Azepane (Hexamethyleneimine) and 6-Fluoropyridine —dictate a high-containment safety protocol.[1] The azepane ring confers significant basicity and potential corrosivity to mucous membranes, while the fluorinated pyridine moiety increases lipophilicity, enhancing dermal absorption and potential central nervous system (CNS) penetration.

Structural Hazard Deconstruction

To understand the why behind the safety protocols, we analyze the molecule's functional groups:

MoietyAssociated Hazard ClassPhysiological Mechanism
Azepane Ring Corrosive / Irritant High pKa (~11) leads to saponification of skin lipids and corneal denaturation (permanent eye damage).[1]
Fluorine Substituent Permeation Enhancer Increases lipophilicity (

), facilitating rapid transport across the blood-brain barrier and dermal layers.
Pyridine Core Systemic Toxicity Potential for metabolic activation; pyridines are known hepatic and renal toxicants.[1]

Part 2: Personal Protective Equipment (PPE) Matrix

The "Universal Precautions" for NCEs (Novel Chemical Entities) Do not rely on standard nitrile gloves for prolonged contact.[1] The combination of an amine and a pyridine ring creates a solvent system that can permeate standard 4-mil nitrile gloves in under 15 minutes.[1]

Tiered PPE Selection[2]
Protection ZoneRoutine Handling (<100 mg)Scale-Up / High Risk (>100 mg or Heating)Technical Rationale
Dermal (Hands) Double Nitrile (0.11 mm min)Silver Shield / Laminate (Inner) + Nitrile (Outer)Pyridine derivatives swell nitrile; Laminate films provide >4h breakthrough time against amines.[1]
Ocular Chemical Splash Goggles (Indirect Vent)Face Shield + Splash GogglesSafety glasses are insufficient.[1] Amine vapors cause "blue haze" (corneal edema) and liquid causes blindness.[1]
Respiratory Fume Hood (Face velocity: 100 fpm)PAPR or Full-Face Respirator (OV/Amine Cartridge)Volatile amines have low odor thresholds; fluorinated analogs may be odorless until toxic levels are reached.[1]
Body Poly-cotton Lab Coat Tyvek® or Chem-Resistant Apron Cotton absorbs amines; Tyvek repels splashes.[1]
Visualization: PPE Decision Logic

The following diagram illustrates the decision-making process for selecting PPE based on operational scale and state.

PPE_Decision_Tree cluster_rationale Rationale Start Start: Handling 1-[(6-Fluoropyridin-3-yl)methyl]azepane State_Check Is the compound in Solution or Pure Oil? Start->State_Check Scale_Check Is Mass > 100 mg or Temperature > 40°C? State_Check->Scale_Check Liquid/Oil Routine_PPE ROUTINE PROTOCOL: - Double Nitrile Gloves - Splash Goggles - Fume Hood State_Check->Routine_PPE Solid/Salt Scale_Check->Routine_PPE No High_Risk_PPE HIGH RISK PROTOCOL: - Laminate (Silver Shield) Liners - Face Shield + Goggles - Chem-Resistant Apron Scale_Check->High_Risk_PPE Yes Rationale_Node Lipophilic Amines permeate Nitrile < 15 mins

Caption: Decision logic for PPE selection based on physical state and operational scale. Note the escalation to laminate gloves for liquids/oils.

Part 3: Operational Protocols

Weighing and Transfer

Objective: Prevent inhalation of aerosols and dermal contact with the "creeping" oil.

  • Engineering Control: All weighing must occur inside a certified chemical fume hood. If using a balance outside the hood, use a tarred, sealed secondary container .

  • Static Control: Fluorinated compounds often carry high static charges.[1] Use an anti-static gun on the weighing boat to prevent "fly-away" powder or droplet dispersion.[1]

  • Transfer Technique:

    • Do not use standard plastic syringes (polystyrene) if the compound is neat; azepanes can solvate certain plastics.[1]

    • Use: Glass syringes or positive-displacement pipettes with polypropylene tips.[1]

Reaction Setup (Alkylation/Reductive Amination)

Context: This compound is often used as a nucleophile.[1]

  • Inert Atmosphere: The azepane nitrogen is sensitive to CO₂ (carbamate formation) and oxidation.[1] Maintain a Nitrogen or Argon blanket.[1]

  • Exotherm Management: When adding this amine to alkyl halides or acid chlorides, expect a sharp exotherm.[1]

    • Protocol: Add the azepane solution dropwise at 0°C.[1]

  • Quenching: Do not quench directly with strong acid.[1] This generates heat and potentially volatile HF traces if the pyridine ring degrades (unlikely but possible under extreme conditions).[1] Neutralize slowly with buffered ammonium chloride.

Waste Disposal

Classification: Halogenated Organic Solvent Waste .[1]

  • Do NOT mix with oxidizing acids (Nitric/Perchloric) – Risk of violent reaction with the amine.[1]

  • Segregation: Keep separate from non-halogenated solvents to prevent contamination of waste streams (Fluorine content requires high-temperature incineration).[1]

Part 4: Emergency Response & Spills

Scenario: 5mL spill of neat oil in the fume hood.

Immediate Action Plan
  • Alert & Isolate: Announce "Amine Spill." Lower hood sash immediately.

  • Neutralization (The Causality): You cannot just wipe up amines; the vapor pressure remains.[1] You must convert the volatile free base into a non-volatile salt.[1]

  • Step-by-Step Cleanup:

    • Step A: Don Silver Shield gloves.[1]

    • Step B: Cover spill with Citric Acid or Sodium Bisulfate powder.[1] Why? This protonates the azepane nitrogen, turning the volatile oil into a solid, non-volatile ammonium salt.

    • Step C: Dampen slightly with water to facilitate reaction.[1]

    • Step D: Scoop the resulting paste into a hazardous waste bag labeled "Fluorinated Amine Debris."[1]

    • Step E: Wipe surface with soap and water, then check pH (should be neutral).

Visualization: Spill Response Workflow

Spill_Response Spill Spill Detected (Neat Compound) Evacuate Alert Lab & Lower Sash Spill->Evacuate PPE_Up Don Laminate Gloves & Goggles Evacuate->PPE_Up Neutralize Apply Weak Acid (Citric Acid/NaHSO4) PPE_Up->Neutralize Mechanism Mechanism: Protonation (Volatile Base -> Non-Volatile Salt) Neutralize->Mechanism Why? Cleanup Scoop Paste -> Halogenated Waste Neutralize->Cleanup

Caption: Chemical neutralization workflow for amine spills. Protonation is critical to stop vapor generation.

Part 5: References & Authority[1]

  • PubChem. Azepane | C6H13N | CID 8119 - Safety & Hazards. National Library of Medicine.[1] [Link][1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[1] Section 6.C: Handling Hazardous Chemicals.[1] [Link]

  • ECHA (European Chemicals Agency). Substance Information: Fluoropyridines and Azepane derivatives.[1] (General Hazard Classifications for H314/H315/H319). [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(6-Fluoropyridin-3-yl)methyl]azepane
Reactant of Route 2
Reactant of Route 2
1-[(6-Fluoropyridin-3-yl)methyl]azepane

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。